Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMLBUAKZYDTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594763 | |
| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924862-20-4 | |
| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a robust synthesis protocol, spectral characterization, and potential applications.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2] This aromatic scaffold is a cornerstone in the development of a wide array of biologically active molecules and functional materials.[3][4] The versatility of the benzoxazole core allows for substitutions at various positions, profoundly influencing its physicochemical and pharmacological properties.[5] Notably, 2-substituted benzoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a fertile ground for drug discovery.[3][5][6]
This compound, the focus of this guide, incorporates an ethyl group at the 2-position and a methyl carboxylate group at the 5-position. This specific substitution pattern is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compelling candidate for further investigation.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Melting Point | Not available (predicted to be in the range of 80-120 °C) | Analogy |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Poorly soluble in water. | Analogy |
Synthesis Methodology
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. The following protocol is a robust and efficient method derived from general procedures for the synthesis of 2-substituted benzoxazoles.[7][8]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Propionyl chloride (1.2 eq)
-
Pyridine (2.0 eq, as a base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.0 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, slowly add propionyl chloride (1.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired product.
-
Pyridine as a Base: Pyridine is used to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.
-
Stepwise Addition at 0 °C: The slow addition of the acylating agent at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
Spectral Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 8.2-8.4 ppm (d, 1H): Aromatic proton at the 4-position, showing a doublet due to coupling with the proton at the 6-position.
-
δ 7.9-8.1 ppm (dd, 1H): Aromatic proton at the 6-position, exhibiting a doublet of doublets due to coupling with protons at the 4 and 7-positions.
-
δ 7.4-7.6 ppm (d, 1H): Aromatic proton at the 7-position, appearing as a doublet due to coupling with the proton at the 6-position.
-
δ 3.9-4.0 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester group (-COOCH₃).
-
δ 2.9-3.1 ppm (q, 2H): Quartet representing the two protons of the ethyl group's methylene (-CH₂CH₃), coupled with the methyl protons.
-
δ 1.4-1.6 ppm (t, 3H): Triplet for the three protons of the ethyl group's methyl (-CH₂CH₃), coupled with the methylene protons.
¹³C NMR (Carbon Nuclear Magnetic Resonance)
-
δ ~166 ppm: Carbonyl carbon of the methyl ester.
-
δ ~163 ppm: Carbon at the 2-position of the benzoxazole ring.
-
δ ~150 ppm: Quaternary carbon at the 7a-position.
-
δ ~142 ppm: Quaternary carbon at the 3a-position.
-
δ ~128 ppm: Aromatic CH carbon.
-
δ ~125 ppm: Aromatic CH carbon.
-
δ ~120 ppm: Quaternary carbon at the 5-position.
-
δ ~110 ppm: Aromatic CH carbon.
-
δ ~52 ppm: Methyl carbon of the ester group.
-
δ ~25 ppm: Methylene carbon of the ethyl group.
-
δ ~12 ppm: Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
-
~1720 cm⁻¹: Strong C=O stretching vibration of the ester group.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1570 cm⁻¹: C=N stretching of the oxazole ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS)
-
Expected [M]⁺: m/z = 205.0739 (calculated for C₁₁H₁₁NO₃).
Potential Applications and Research Directions
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][4][6]
Caption: Potential applications of this compound.
-
Antimicrobial Activity: Many 2-substituted benzoxazoles have shown potent activity against various strains of bacteria and fungi.[5] The ethyl and carboxylate substitutions on the title compound could lead to novel antimicrobial agents.
-
Anticancer and Anti-inflammatory Potential: The benzoxazole nucleus is present in several compounds with demonstrated anticancer and anti-inflammatory effects.[3][6] Further screening of this compound against relevant cell lines and enzyme assays is warranted.
-
Materials Science: Benzoxazole derivatives are also known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.[11]
Conclusion
This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and predicted spectral data to facilitate further research and development. The exploration of this and similar benzoxazole derivatives is a valuable endeavor for the scientific community.
References
-
Zhu, Y., et al. (2021). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – A European Journal, 27(49), 12566-12571. Available at: [Link]
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Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-886. Available at: [Link]
-
Shaik, A. B., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129891. Available at: [Link]
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Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2020). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. Available at: [Link]
-
Nguyen, T. T., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available at: [Link]
-
Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6649. Available at: [Link]
-
Pawar, S. A., et al. (2021). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research, 10(14), 1166-1174. Available at: [Link]
-
Kumar, A., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Available at: [Link]
-
Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Available at: [Link]
-
Kumar, R., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds, 42(5), 2376-2394. Available at: [Link]
-
Traore, B., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Monatshefte für Chemie - Chemical Monthly, 155, 345-365. Available at: [Link]
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Kim, J. H., et al. (2018). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. Dyes and Pigments, 155, 123-130. Available at: [Link]
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FooDB. (2010). Showing Compound Benzoxazole (FDB004443). FooDB. Available at: [Link]
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Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-hydroxybenzoate. PubChem. Available at: [Link]
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Spectroscopic Elucidation of Benzoxazole Scaffolds: A Technical Guide for Researchers
An In-depth Analysis of Methyl 1,3-Benzoxazole-2-carboxylate as a Representative Analog for Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Disclaimer: This technical guide provides a detailed spectroscopic analysis of Methyl 1,3-benzoxazole-2-carboxylate . Due to the limited availability of published experimental data for the specific compound this compound, this closely related analog has been chosen to illustrate the principles of spectroscopic characterization for this important class of heterocyclic compounds. The methodologies and interpretation principles detailed herein are directly applicable to the analysis of other benzoxazole derivatives.
Introduction: The Significance of the Benzoxazole Core in Modern Drug Discovery
Benzoxazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure and diverse substitution possibilities make them privileged scaffolds in the design of novel therapeutic agents and functional materials. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-microbial, neuro-anti-inflammatory, and anti-allergic properties.[1] Furthermore, their unique photophysical properties have led to their application in the development of organic light-emitting diodes (OLEDs).[1]
The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a comprehensive overview of the spectroscopic data for Methyl 1,3-benzoxazole-2-carboxylate, offering a practical framework for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to the interpretation of spectroscopic data. The structure of Methyl 1,3-benzoxazole-2-carboxylate, along with the conventional atom numbering scheme, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure of Methyl 1,3-benzoxazole-2-carboxylate.
Synthesis of Methyl 1,3-benzoxazole-2-carboxylate
The synthesis of the title compound can be achieved through various reported methods.[1] A common and effective procedure involves the condensation of 2-aminophenol with a suitable electrophile. A detailed experimental protocol, adapted from published literature, is provided below.[1]
Experimental Protocol: Synthesis
-
To a stirred mixture of 2-aminophenol (1.09 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous tetrahydrofuran (40 mL) at -10 °C, slowly add methyl oxalyl chloride (1.34 g, 11 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Cool the mixture in an ice-water bath.
-
Add triphenylphosphine (5.64 g, 21.5 mmol) and diisopropyl azodicarboxylate (2.25 g, 11 mmol) in tetrahydrofuran (50 mL).
-
Stir the resulting solution at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/dichloromethane (from 70:30 to 60:40 v/v), to yield the product as a white solid.
Caption: Synthetic workflow for Methyl 1,3-benzoxazole-2-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Instrument: 300 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: Room Temperature
¹H NMR Data
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |
| 7.90 | ddd | 7.9, 1.5, 0.8 | 1H | H-4 or H-7 |
| 7.67 | ddd | 8.1, 1.2, 0.8 | 1H | H-4 or H-7 |
| 7.57–7.44 | m | - | 2H | H-5, H-6 |
| 4.10 | s | - | 3H | -OCH₃ |
Data sourced from Poirot et al. (2021)[1]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of Methyl 1,3-benzoxazole-2-carboxylate displays distinct signals corresponding to the aromatic protons and the methyl ester protons.
-
Aromatic Region (δ 7.44-7.90 ppm): The four protons on the benzene ring appear in the downfield region, characteristic of aromatic protons. The signals at δ 7.90 and 7.67 ppm, each integrating to one proton, are assigned to the protons at the 4 and 7 positions. Their complex splitting pattern (ddd - doublet of doublet of doublets) arises from ortho, meta, and para couplings. The multiplet between δ 7.57 and 7.44 ppm, integrating to two protons, corresponds to the protons at the 5 and 6 positions.
-
Methyl Ester Region (δ 4.10 ppm): The sharp singlet at δ 4.10 ppm, integrating to three protons, is characteristic of the methyl group of the ester functionality. The absence of coupling confirms that there are no adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR
-
Instrument: 75 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: CDCl₃ at 77.16 ppm
-
Temperature: Room Temperature
¹³C NMR Data
| Chemical Shift (δ) / ppm | Assignment |
| 156.9 | C=O (ester) |
| 152.5 | C-2 |
| 150.9 | C-8 (C3a) |
| 140.5 | C-9 (C7a) |
| 128.2 | C-5 or C-6 |
| 125.8 | C-5 or C-6 |
| 122.2 | C-4 or C-7 |
| 111.7 | C-4 or C-7 |
| 53.7 | -OCH₃ |
Data sourced from Poirot et al. (2021)[1]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.
-
Carbonyl Carbon (δ 156.9 ppm): The signal at the most downfield position is assigned to the carbonyl carbon of the methyl ester group.
-
Aromatic and Heterocyclic Carbons (δ 111.7-152.5 ppm): The signals in this region correspond to the carbons of the benzoxazole ring system. The quaternary carbons (C-2, C-8, C-9) are typically observed at different chemical shifts compared to the protonated carbons. The specific assignments are based on established chemical shift ranges for benzoxazole derivatives and theoretical predictions.
-
Methyl Carbon (δ 53.7 ppm): The upfield signal at δ 53.7 ppm is attributed to the carbon of the methyl ester group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
-
Instrument: FTIR Spectrometer
-
Sample Preparation: KBr pellet or as a thin film
-
Spectral Range: 4000-400 cm⁻¹
Expected IR Absorption Bands
While the specific IR spectrum for Methyl 1,3-benzoxazole-2-carboxylate is not provided in the search results, the expected characteristic absorption bands can be predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium-Strong | C=C and C=N stretches (aromatic and oxazole rings) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O-C stretch (benzoxazole ring) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Expected Mass Spectrum
A high-resolution mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of Methyl 1,3-benzoxazole-2-carboxylate (C₉H₇NO₃, Exact Mass: 177.0426). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Conclusion
The spectroscopic analysis of Methyl 1,3-benzoxazole-2-carboxylate provides a clear and unambiguous confirmation of its molecular structure. The combined data from ¹H NMR, ¹³C NMR, and IR spectroscopy are consistent with the proposed structure and offer a valuable reference for researchers working with similar benzoxazole derivatives. The principles of spectral interpretation outlined in this guide can be readily applied to the characterization of novel compounds within this important chemical class, thereby supporting advancements in drug discovery and materials science.
References
-
Poirot, A., Saffon-Merceron, N., Gornitzka, H., & de Bettignies, R. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
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A Methodological Guide to the Crystal Structure Analysis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate for Drug Discovery
Abstract
This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate (C₁₁H₁₁NO₃). While a definitive crystal structure for this specific compound is not yet publicly deposited, this document establishes a rigorous, field-proven protocol for its determination. By leveraging a detailed structural analysis of the closely related analogue, methyl 1,3-benzoxazole-2-carboxylate, as a foundational exemplar, we delineate the critical molecular and supramolecular features that researchers can anticipate.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth causality behind experimental choices and underscoring the pivotal role of crystallographic data in the rational design of novel therapeutics based on the privileged benzoxazole scaffold.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[4][5][6] Derivatives of benzoxazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][6][7][8] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[9][10][11]
This compound is a member of this vital class of compounds. Understanding its precise atomic arrangement through single-crystal X-ray diffraction is not merely an academic exercise; it is a fundamental prerequisite for structure-based drug design (SBDD).[9][12] Detailed knowledge of its crystal structure, including bond lengths, conformational preferences, and intermolecular interactions, provides an invaluable blueprint for designing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.[9][12]
This guide presents a self-validating system of protocols to empower researchers to undertake this analysis, from initial synthesis to final structural elucidation.
Part 1: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Protocol
The synthesis of 2-substituted benzoxazoles is well-established and typically involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[13][14][15][16] The following protocol is a robust, one-pot method adapted for the specific synthesis of this compound.
Reaction Scheme:
Figure 1: Proposed one-pot synthesis of the target molecule.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add methyl 3-amino-4-hydroxybenzoate (1 equivalent).
-
Solvent Addition: Add anhydrous dioxane (approx. 20 mL per gram of aminophenol). Stir the mixture to achieve a homogeneous suspension.
-
Acid Chloride Generation (In Situ): Add propionic acid (1.1 equivalents) to the mixture, followed by the dropwise addition of thionyl chloride (1.2 equivalents) at 0°C. Allow the mixture to stir for 1 hour at room temperature to generate propionyl chloride in situ.
-
Cyclization Catalyst: Carefully add methanesulfonic acid (3 equivalents) as a catalyst and dehydrating agent.[13][14] The causality here is that the strong acid protonates the intermediate amide, facilitating the intramolecular nucleophilic attack by the phenolic hydroxyl group, which is the key cyclization step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100°C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is completely consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Protocol for Single Crystal Growth
The growth of high-quality single crystals is often the most challenging bottleneck in SCXRD.[17][18][19] The slow evaporation method is a reliable starting point for small organic molecules and was used successfully for the analogue compound.[1]
Step-by-Step Methodology:
-
Solvent Selection: Screen for a suitable solvent or solvent system in which the purified compound has moderate solubility. Dichloromethane, ethanol, or ethyl acetate are good candidates. The ideal solvent allows the compound to be fully dissolved when warm but approaches saturation upon slow cooling or evaporation.[20]
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the purified product in a minimal volume of the chosen solvent in a clean, small vial. Gentle warming may be required.
-
Slow Evaporation: Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle. This restricts the rate of evaporation, preventing rapid precipitation and promoting the slow, ordered growth of a single crystal lattice.[20]
-
Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of well-defined, transparent crystals. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension and free of visible defects.[21]
Part 2: A Methodological Workflow for Crystal Structure Determination
Once a suitable crystal is obtained, the process of structure determination via SCXRD follows a standardized and robust workflow. This process provides unambiguous, accurate, and reliable 3D structural data.[10][11]
Figure 2: Standardized workflow for Single-Crystal X-ray Diffraction (SCXRD).
The core of this process involves irradiating the mounted crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted reflections.[21][22] This diffraction pattern is a direct consequence of the crystal's internal atomic lattice. Computational analysis of this pattern allows for the reconstruction of a 3D electron density map, from which the atomic positions are determined.[22][23]
Part 3: Structural Analysis - Insights from an Exemplar
While the crystal structure of this compound awaits experimental determination, a comprehensive analysis of its close analogue, methyl 1,3-benzoxazole-2-carboxylate (CCDC: 2112709), provides a powerful predictive framework for its key structural features.[1][2][3]
Anticipated Crystallographic Data
The data obtained from an SCXRD experiment is summarized in a crystallographic information file (CIF). The following table presents the key parameters from the analogue structure, representing the type of data that would be obtained for the target compound.
| Parameter | Expected Data Type (Based on Analogue C₉H₇NO₃[1][3]) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Data specific to unit cell dimensions |
| b (Å) | Data specific to unit cell dimensions |
| c (Å) | Data specific to unit cell dimensions |
| β (°) | Data specific to unit cell angle |
| Volume (ų) | Data specific to unit cell volume |
| Z | Number of molecules per unit cell |
| Calculated Density (g/cm³) | Calculated from molecular weight and cell volume |
| R-factor | Measure of agreement between model and data |
Molecular Geometry and Conformation
Based on the analogue, the benzoxazole ring system of the target molecule is expected to be nearly planar.[1] The N1—C1 bond within the oxazole ring is significantly shorter than other bonds in the ring, indicating a pronounced double-bond character.[1] The ethyl group at the 2-position and the methyl carboxylate group at the 5-position will be the primary conformational variables. The relative orientation of these substituents will be a key structural feature revealed by the analysis.
Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in the solid state is governed by a network of non-covalent interactions. These interactions are critical as they influence physical properties like solubility and melting point and can provide insights into potential binding modes with biological targets. The crystal structure of the analogue reveals a "flattened herringbone" arrangement, a common packing motif for planar aromatic molecules.[1][2]
This packing is stabilized by a combination of specific interactions:
-
C—H···N Hydrogen Bonds: A relatively strong interaction where a hydrogen atom from one molecule interacts with the nitrogen atom of the oxazole ring of a neighboring molecule.[1]
-
Weak C—H···O Hydrogen Bonds: Interactions between hydrogen atoms and the oxygen atoms of the carboxylate group.[1]
-
π–π Stacking Interactions: Interactions between the aromatic rings of adjacent molecules, with a typical centroid-to-centroid distance of around 3.66 Å.[1][2]
-
C—O···π Interactions: An important stabilizing force where the carbonyl oxygen interacts with the electron cloud of an adjacent aromatic ring.[1]
Figure 3: Key intermolecular interactions stabilizing the crystal lattice.
Part 4: Implications for Rational Drug Design
The precise, atomic-level data from a crystal structure analysis is the bedrock of modern Structure-Based Drug Design (SBDD).[9][12]
-
Pharmacophore Modeling: The determined 3D structure provides the exact spatial arrangement of key functional groups (hydrogen bond donors/acceptors, aromatic rings, hydrophobic moieties). This is essential for building accurate pharmacophore models to guide the design of new molecules with higher target affinity.
-
Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogues with their biological activities, researchers can directly correlate specific structural features (e.g., the conformation of the ethyl group) with increases or decreases in potency.
-
Informing Computational Studies: An experimental crystal structure serves as the "ground truth" for validating and refining computational models, such as molecular docking simulations. This ensures that in silico screening is based on a physically realistic molecular conformation.
-
Optimizing Physicochemical Properties: Crystal packing analysis reveals the intermolecular forces that dictate properties like solubility and stability. Understanding these forces allows for targeted chemical modifications to improve the drug-like properties of a lead compound.[24]
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a complete and scientifically rigorous roadmap for its determination and analysis. By following the detailed protocols for synthesis and crystallization and applying the analytical principles demonstrated through the exemplar structure of a close analogue, researchers can obtain the critical structural data needed to unlock the full potential of this compound class. The resulting insights into molecular geometry and supramolecular packing will be instrumental in driving the rational design of novel benzoxazole-based therapeutics, ultimately accelerating the drug discovery and development pipeline.
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham). Available at: [Link]
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Advanced crystallisation methods for small organic molecules. (n.d.). University of Southampton ePrints. Available at: [Link]
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A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (n.d.). ResearchGate. Available at: [Link]
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A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Available at: [Link]
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The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals. Available at: [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Available at: [Link]
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Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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The role of crystallography in drug design. (2005). The AAPS Journal. Available at: [Link]
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The Role of Crystallography in Drug Design. (2005). ResearchGate. Available at: [Link]
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Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. (2015). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). ResearchGate. Available at: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Available at: [Link]
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Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. Available at: [Link]
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Single Crystal X-ray Diffraction. (n.d.). University of York. Available at: [Link]
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Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). ResearchGate. Available at: [Link]
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Crystal structure of methyl 1,3-benzoxazole-2-carboxyl-ate. (2021). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]
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Single Crystal X-ray Diffractometers. (n.d.). Bruker. Available at: [Link]
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One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Available at: [Link]
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One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate. Available at: [Link]
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Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. (n.d.). ResearchGate. Available at: [Link]
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Design and Synthesis of new Benzoxazole derivatives. (n.d.). Jetir.org. Available at: [Link]
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Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. Available at: [Link]
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ethyl 2-methyl-1,3-oxazole-5-carboxylate. (n.d.). ChemSynthesis. Available at: [Link]
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An In-depth Technical Guide to the Formation of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical principles and mechanistic pathways underlying the synthesis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, and understanding its formation is crucial for the rational design of novel therapeutics.[1][2]
Strategic Overview of Benzoxazole Synthesis
The formation of the benzoxazole ring system is most commonly achieved through the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by a cyclization and dehydration or oxidation step.[3] The specific nature of the electrophile and the reaction conditions employed dictate the substitution pattern of the final product. Common strategies involve the use of carboxylic acids, aldehydes, acyl chlorides, and orthoesters.[3][4]
For the synthesis of this compound, a logical and efficient approach involves the reaction of a substituted 2-aminophenol, namely methyl 4-amino-3-hydroxybenzoate , with a derivative of propanoic acid. This strategy allows for the direct installation of the required substituents at the 2- and 5-positions of the benzoxazole core.
The Core Reaction: Condensation and Cyclization
The primary transformation involves the condensation of methyl 4-amino-3-hydroxybenzoate with a source of the propionyl group, such as propanoic acid, propionyl chloride, or propionic anhydride. The overall reaction is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Mechanistic Pathway
The formation of this compound proceeds through a well-established sequence of N-acylation, intramolecular cyclization, and dehydration. The following sections detail each step of this mechanistic cascade.
Step 1: N-Acylation of the Aminophenol
The initial step of the reaction is the nucleophilic attack of the amino group of methyl 4-amino-3-hydroxybenzoate on the carbonyl carbon of the propanoic acid derivative. This forms an N-(2-hydroxy-4-(methoxycarbonyl)phenyl)propanamide intermediate.
-
With Propionyl Chloride: This reaction is typically rapid and can often be performed at or below room temperature. The high reactivity of the acyl chloride makes it an excellent electrophile.
-
With Propanoic Acid: This route requires more forcing conditions, such as high temperatures and the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid.[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Step 2: Intramolecular Cyclization
This is the key ring-forming step. The hydroxyl group of the N-acylated intermediate acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This process is significantly facilitated by an acid catalyst, which protonates the amide carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack.
The choice of catalyst is critical for the efficiency of this step. Brønsted acids are commonly employed to promote this cyclization.[6]
Step 3: Dehydration
The tetrahedral intermediate formed during the cyclization step is unstable and readily eliminates a molecule of water to form the stable, aromatic benzoxazole ring. This dehydration step is often irreversible and drives the reaction to completion.
The complete, detailed mechanism is illustrated in the following diagram:
Caption: Detailed mechanistic pathway for the formation of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of this compound, leveraging the insights from established methodologies for benzoxazole formation.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) |
| Methyl 4-amino-3-hydroxybenzoate | C8H9NO3 | 167.16 | 10 |
| Propionyl Chloride | C3H5ClO | 92.52 | 11 |
| Triethylamine | C6H15N | 101.19 | 12 |
| Toluene | C7H8 | 92.14 | - |
| Methanesulfonic Acid | CH4O3S | 96.11 | 20 |
Procedure:
-
N-Acylation:
-
To a stirred solution of methyl 4-amino-3-hydroxybenzoate (10 mmol) and triethylamine (12 mmol) in toluene (50 mL) at 0 °C, add propionyl chloride (11 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization and Dehydration:
-
To the reaction mixture containing the N-acylated intermediate, add methanesulfonic acid (20 mmol).
-
Heat the mixture to 110 °C and maintain for 4-6 hours, continuing to monitor by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
Causality Behind Experimental Choices
-
Choice of Propionyl Chloride: Propionyl chloride is chosen over propanoic acid for its higher reactivity, allowing the initial N-acylation to proceed under milder conditions and avoiding potential side reactions.[3]
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting aminophenol and driving the reaction forward.
-
Methanesulfonic Acid as Catalyst: Methanesulfonic acid is a strong, non-oxidizing acid that is effective in catalyzing the intramolecular cyclization by protonating the amide carbonyl.[5]
-
Toluene as Solvent: Toluene is a suitable solvent for this reaction due to its relatively high boiling point, allowing for the necessary heating during the cyclization step, and its inertness to the reaction conditions.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The formation of this compound is a multi-step process that is well-precedented in the broader context of benzoxazole synthesis. A thorough understanding of the underlying N-acylation, intramolecular cyclization, and dehydration mechanism allows for the rational selection of reagents and reaction conditions to achieve an efficient synthesis. This knowledge is invaluable for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of diverse benzoxazole libraries for biological screening and the optimization of lead compounds.
References
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... (n.d.). ResearchGate. [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC - NIH. [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PMC - NIH. [Link]
-
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
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A Comprehensive Technical Guide to Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, including its molecular formula and weight, and delve into established synthetic methodologies. The causality behind experimental choices in its synthesis will be elucidated, providing a robust framework for its practical application in a laboratory setting. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in the development of novel therapeutic agents and functional materials. The inherent planarity and aromaticity of the benzoxazole core, coupled with its capacity for diverse substitutions, allows for fine-tuning of its electronic and steric properties. This adaptability makes it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound is a specific derivative that serves as a valuable building block for more complex molecular architectures. Understanding its fundamental properties is the first step toward harnessing its full potential in research and development.
Physicochemical Properties
The foundational attributes of a molecule are critical for its application in any experimental context. For this compound, these properties dictate its solubility, reactivity, and suitability for various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| CAS Number | Not Available | |
| Canonical SMILES | CCC1=NC2=CC(=C(C=C2O1)C(=O)OC) | |
| InChI Key | InChI=1S/C11H11NO3/c1-3-10-12-8-5-4-7(11(13)15-2)6-9(8)14-10/h4-6H,3H2,1-2H3 |
Synthesis and Mechanistic Insights
The construction of the benzoxazole ring system is a well-established area of organic synthesis. A common and effective strategy involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. In the case of this compound, the synthesis would logically proceed from methyl 3-amino-4-hydroxybenzoate and propionic acid or a derivative thereof.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals the key starting materials: methyl 3-amino-4-hydroxybenzoate and propionyl chloride (or a related activated form of propionic acid).
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An In-depth Technical Guide to the Solubility and Stability of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies outlined herein are designed to establish a robust understanding of the compound's physicochemical properties, which is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.
Introduction to this compound
Benzoxazole derivatives are a prominent class of heterocyclic compounds that are integral to a wide array of pharmacologically active agents.[1][2] Their structural motif is found in drugs with diverse therapeutic applications, including antibacterial, antifungal, and anticancer activities.[2][3] this compound (Figure 1) serves as a crucial building block in the synthesis of more complex pharmaceutical ingredients. A thorough understanding of its solubility and stability is paramount to its effective utilization in drug discovery and development pipelines.
Figure 1: Chemical Structure of this compound
This guide will detail the necessary experimental workflows to comprehensively characterize the solubility profile of this compound in various pharmaceutically relevant solvents and to elucidate its intrinsic stability through forced degradation studies.
Solubility Assessment: A Foundation for Formulation
Determining the solubility of an active pharmaceutical ingredient (API) or intermediate is a critical first step in the development process. It dictates the choice of formulation strategies and can significantly impact bioavailability. This section outlines a systematic approach to assessing the solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility screening should be guided by their relevance to pharmaceutical processing and formulation. A tiered approach is recommended, starting with common organic solvents and moving towards more complex biorelevant media.
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] |
| Isopropyl Alcohol | 25 | [Experimental Data] |
| Acetone | 25 | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] |
| Dichloromethane | 25 | [Experimental Data] |
| Water | 25 | [Experimental Data] |
| pH 1.2 Buffer | 37 | [Experimental Data] |
| pH 6.8 Buffer | 37 | [Experimental Data] |
| pH 7.4 Buffer | 37 | [Experimental Data] |
Visualization: Solubility Assessment Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment: Unveiling Degradation Pathways
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[4][5][6] These studies are a regulatory requirement and provide critical information for developing stability-indicating analytical methods.[7][8]
Principles of Forced Degradation
Forced degradation involves exposing the drug substance to conditions more severe than accelerated stability testing to induce degradation.[4][8] The goal is to achieve a target degradation of 5-20%.[7] Degradation beyond 20% may not be representative of real-world stability.[5]
Experimental Protocols for Forced Degradation
A systematic approach is employed to evaluate the stability of this compound under various stress conditions.
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[6] The benzoxazole ring, in particular, can be susceptible to hydrolytic cleavage.[9]
Protocol:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N HCl.[7] The reaction can be conducted at room temperature or elevated temperatures (e.g., 60 °C) to accelerate degradation.
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 N to 1 N NaOH under similar temperature conditions as acidic hydrolysis.[7]
-
Neutral Hydrolysis: Reflux the compound in water.
-
Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol:
-
Exposure: Treat a solution of the compound with a suitable concentration of hydrogen peroxide (e.g., 3-30%).
-
Incubation: Store the solution at room temperature for a defined period.
-
Analysis: Monitor the degradation profile using HPLC.
Protocol:
-
Sample Preparation: Expose both solid and solution samples of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]
-
Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Analysis: Analyze the samples at appropriate intervals.
Protocol:
-
Exposure: Subject solid samples of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Analysis: Analyze the samples at various time points to assess thermal stability.
Data Presentation: Forced Degradation Summary
The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants (Retention Time) |
| Acidic Hydrolysis | 0.1 N HCl | [Time] | [Temp] | [Data] | [Data] |
| Basic Hydrolysis | 0.1 N NaOH | [Time] | [Temp] | [Data] | [Data] |
| Oxidative | 3% H₂O₂ | [Time] | RT | [Data] | [Data] |
| Photolytic (Solid) | ICH Q1B | [Time] | RT | [Data] | [Data] |
| Photolytic (Solution) | ICH Q1B | [Time] | RT | [Data] | [Data] |
| Thermal (Solid) | 80 °C | [Time] | 80 °C | [Data] | [Data] |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and data analysis strategies, researchers can generate the critical data necessary to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this important pharmaceutical intermediate. The insights gained from these studies are fundamental to advancing drug development programs that utilize this versatile chemical entity.
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 50-63. [Link]
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Forced Degradation Studies. Creative Biolabs. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
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Singh, R., & Kumar, R. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. [Link]
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Jackson, J. A., et al. (1972). The hydrolysis of benzoxazoles. Journal of the American Chemical Society, 94(14), 4982-4987. [Link]
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ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]
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Patil, S. A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25356-25381. [Link]
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Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]
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Analytical Methods. (2025). Royal Society of Chemistry. [Link]
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Sharma, D., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(11), 162-171. [Link]
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Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12, 89. [Link]
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5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
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methyl 1,3-benzoxazole-2-carboxylate. ChemBK. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. [Link]
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Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2025). ResearchGate. [Link]
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An In-Depth Technical Guide on the Potential Biological Activities of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Executive Summary
The benzoxazole nucleus represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2][3] This guide delves into the untapped therapeutic potential of a specific derivative, Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate. While direct biological data on this precise molecule is sparse, this document synthesizes existing knowledge on structurally related benzoxazoles to build a robust, data-driven hypothesis for its potential activities. We will explore its likely roles as an anti-inflammatory, antimicrobial, and anticancer agent. The core of this whitepaper is not merely to list possibilities, but to provide the mechanistic rationale and detailed experimental frameworks necessary for researchers to systematically validate these hypotheses in a laboratory setting.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[2][4] This aromatic, bicyclic structure is relatively stable and serves as a versatile starting point for the synthesis of more complex, bioactive molecules.[4][5] The significance of the benzoxazole motif is underscored by its presence in numerous marketed drugs and its wide spectrum of demonstrated biological activities, which include:
The biological versatility of benzoxazoles can be attributed to their ability to act as structural isosteres of natural nucleic bases like guanine and adenine, allowing them to interact effectively with biological macromolecules.[1][5]
Profile of this compound
Before postulating its biological function, it is critical to analyze the structure of the target compound.
Chemical Structure:
-
Core: 1,3-benzoxazole ring system.
-
Position 2: An ethyl group (-CH₂CH₃). This substituent increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes.
-
Position 5: A methyl carboxylate group (-COOCH₃). This ester group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo, potentially converting the molecule into its corresponding carboxylic acid, which could have a different activity profile or pharmacokinetic properties.
The specific combination of these functional groups dictates the molecule's steric and electronic properties, which in turn governs its potential interactions with biological targets.
Postulated Biological Activity & Mechanistic Rationale
Based on extensive literature on the benzoxazole class, we can logically infer several high-probability biological activities for this compound.
Potential as an Anti-inflammatory Agent
Rationale: The benzoxazole scaffold is a well-established anti-inflammatory pharmacophore.[2][5] Derivatives have been shown to outperform standard anti-inflammatory drugs in certain models.[2] Specifically, related benzoxazole-5-carboxylate derivatives have been synthesized and evaluated as new anti-inflammatory agents.[12]
Potential Mechanism of Action: A primary mechanism for anti-inflammatory action involves the inhibition of key signaling pathways that regulate the production of pro-inflammatory cytokines. One such target is the Myeloid Differentiation Protein 2 (MD2), an adaptor protein essential for Toll-like receptor 4 (TLR4) to recognize lipopolysaccharide (LPS).[13] Inhibition of MD2 can block the downstream cascade, preventing the activation of NF-κB and subsequent transcription of inflammatory genes like Interleukin-6 (IL-6).[13]
Caption: Postulated anti-inflammatory mechanism via MD2 inhibition.
Experimental Validation Protocol: In Vitro LPS-Induced IL-6 Production
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MD2 inhibitor).
-
Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Quantification: Collect the cell supernatant and quantify the concentration of IL-6 using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits IL-6 production by 50%.
Potential as an Antimicrobial Agent
Rationale: Benzoxazole derivatives are renowned for their potent activity against a wide range of bacterial and fungal pathogens.[3][8][14] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.[7][8]
Potential Mechanism of Action: A common target for antibacterial agents is DNA gyrase (GyrB), a type II topoisomerase essential for bacterial DNA replication. Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies on other benzoxazole derivatives have suggested that their antibacterial activity can be linked to the inhibition of DNA gyrase.[8]
Caption: Postulated anticancer mechanism via microtubule disruption.
Experimental Validation Protocol: In Vitro Cytotoxicity and Cell Cycle Analysis
-
Cytotoxicity (MTT Assay):
-
Seed a human cancer cell line (e.g., breast cancer MCF-7 or MDA-MB-231) in a 96-well plate.
-
After 24 hours, treat cells with serially diluted concentrations of the benzoxazole compound for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability relative to the vehicle control and determine the IC₅₀ value.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.
-
Wash the cells and stain the DNA with a fluorescent dye (e.g., Propidium Iodide) in the presence of RNase.
-
Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.
-
Summary of Postulated Activities
| Potential Biological Activity | Plausible Mechanism of Action | Key Experimental Validation |
| Anti-inflammatory | Inhibition of the TLR4/MD2 signaling complex, reducing pro-inflammatory cytokine (e.g., IL-6) production. [13] | LPS-induced IL-6 release assay in macrophages. |
| Antimicrobial | Inhibition of bacterial DNA gyrase, disrupting DNA replication and repair. [8] | Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC). |
| Anticancer | Disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. [9] | MTT cytotoxicity assay and cell cycle analysis by flow cytometry. |
Conclusion and Future Directions
This compound emerges as a molecule of significant therapeutic interest based on a strong, structure-based rationale derived from the broader benzoxazole class. The outlined hypotheses—anti-inflammatory action via MD2 inhibition, antimicrobial effects through DNA gyrase disruption, and anticancer activity by targeting microtubules—are not mere speculation but are grounded in established medicinal chemistry principles and supported by extensive literature.
The detailed experimental protocols provided in this guide offer a clear and immediate path for the systematic evaluation of these potential activities. Successful validation in these primary assays would warrant progression to more advanced studies, including:
-
Lead Optimization: Synthesizing analogs to improve potency and selectivity.
-
In Vivo Efficacy: Testing the compound in animal models of inflammation, infection, or cancer.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
-
Target Deconvolution: Employing biochemical and biophysical assays to definitively confirm the molecular targets.
This document serves as both a strategic blueprint and a practical laboratory guide for unlocking the potential of this compound as a novel therapeutic agent.
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Methodological & Application
Synthesis of 2-Substituted Benzoxazoles: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in the fields of medicinal chemistry, drug development, and materials science.[1][2] This privileged heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The versatility of the benzoxazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for preparing 2-substituted benzoxazoles, with a focus on methods commencing with the readily available and versatile precursor, ortho-aminophenol. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategies from ortho-Aminophenols
The synthesis of the benzoxazole ring system from o-aminophenol fundamentally involves a condensation reaction with a one-carbon electrophile, followed by an intramolecular cyclization and dehydration. The choice of this one-carbon synthon dictates the nature of the substituent at the 2-position and influences the required reaction conditions. The most prevalent and robust methods employ carboxylic acids, aldehydes, and acyl chlorides.[1]
Method 1: Direct Condensation with Carboxylic Acids
The direct condensation of an o-aminophenol with a carboxylic acid is a straightforward and widely utilized method for the synthesis of 2-substituted benzoxazoles.[1][5] This reaction is typically performed at elevated temperatures to drive the dehydration and cyclization steps.
Mechanistic Rationale: The reaction proceeds via an initial acylation of the more nucleophilic amino group of the o-aminophenol by the carboxylic acid, forming an o-hydroxyamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic benzoxazole ring. The use of a catalyst or a dehydrating agent is often essential to facilitate the reaction.
Workflow for Benzoxazole Synthesis from Carboxylic Acids
Caption: General workflow for the synthesis of 2-substituted benzoxazoles from o-aminophenols and carboxylic acids.
Polyphosphoric acid (PPA) is a classic and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-aminophenol (1.0 equiv.) and the desired carboxylic acid (1.1 equiv.).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the o-aminophenol).
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with constant stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[1]
Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields, aligning with the principles of green chemistry.[5][6]
Step-by-Step Protocol:
-
Reactant Mixture: In a microwave-safe vessel, combine o-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.[5]
-
Work-up: After cooling, dissolve the crude product in an organic solvent like ethyl acetate and purify by column chromatography on silica gel.[5]
| Method | Catalyst/Medium | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional | PPA | 180-200 | 2-4 h | 60-85 | [1] |
| Microwave | None (Solvent-free) | 150-200 | 10-30 min | 75-95 | [5] |
Method 2: Condensation with Aldehydes followed by Oxidative Cyclization
The reaction of o-aminophenol with aldehydes provides a versatile route to 2-aryl and 2-alkyl benzoxazoles. This method proceeds through a two-step sequence: the formation of a Schiff base followed by oxidative cyclization.[1][3]
Mechanistic Rationale: The initial step is the condensation of the amino group of o-aminophenol with the aldehyde to form a Schiff base (an imine). This intermediate then undergoes an oxidative cyclization to form the benzoxazole ring. A variety of oxidizing agents can be employed for this step, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even molecular oxygen in the presence of a suitable catalyst.[1]
Mechanism of Benzoxazole Synthesis from Aldehydes
Caption: Simplified mechanism for the synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes.
Molecular iodine has emerged as an efficient and mild catalyst for this transformation, often under solvent-free conditions, which is environmentally benign.[6]
Step-by-Step Protocol:
-
Reactant Mixture: In a flask, thoroughly mix o-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and a catalytic amount of molecular iodine (I₂) (10 mol%).
-
Heating: Heat the mixture at 80-100 °C for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and dissolve it in ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.
Recent advances have focused on the development of heterogeneous catalysts that can be easily recovered and reused. Magnetically separable nanoparticles, such as Ag@Fe₂O₃, offer an excellent green alternative.[7]
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture by adding the Ag@Fe₂O₃ nanocatalyst (20 mg) to a mixture of o-aminophenol (1.5 mmol) and the aldehyde (1.5 mmol) in a water:ethanol (5:1) dispersion (6 mL).[7]
-
Stirring: Stir the mixture at room temperature. The reaction is typically very fast, often completing within minutes.[7]
-
Extraction and Catalyst Recovery: Upon completion (monitored by TLC), add ethyl acetate to the mixture. The product is extracted into the organic phase. The catalyst can be recovered using an external magnet.
-
Purification: Wash the organic phase with water, dry with MgSO₄, and evaporate the solvent to obtain the crude product, which can be further purified if necessary.[7]
| Method | Catalyst | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Iodine-catalyzed | I₂ | Solvent-free | 80-100 °C | 1-2 h | 85-95 | [6] |
| Nanocatalyst | Ag@Fe₂O₃ | Water:Ethanol | Room Temp. | 5-15 min | 88-97 | [7] |
Method 3: Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents that react with o-aminophenol under milder conditions compared to carboxylic acids.[1] This method is particularly advantageous for substrates that are sensitive to high temperatures.
Mechanistic Rationale: The reaction proceeds through a rapid acylation of the amino group of o-aminophenol to form an o-hydroxyamide intermediate. This intermediate then undergoes intramolecular cyclization, often promoted by a base or gentle heating, to yield the 2-substituted benzoxazole.
This protocol involves the initial formation and isolation of the amide intermediate, followed by cyclization.
Step-by-Step Protocol:
-
Acylation: Dissolve o-aminophenol (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or THF) with a base such as triethylamine or pyridine (1.2 equiv.). Cool the solution in an ice bath. Add the acyl chloride (1.1 equiv.) dropwise with stirring. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up for Intermediate: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude o-hydroxyamide.
-
Cyclization: The crude amide can be cyclized by heating in a high-boiling solvent like toluene or xylene, often with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), or by using a dehydrating agent like thionyl chloride.
-
Purification: After cyclization, the product is purified by column chromatography or recrystallization.
A convenient one-pot synthesis can be achieved where the acid chloride is generated in situ from the corresponding carboxylic acid, followed by reaction with o-aminophenol in the presence of a strong acid catalyst.[8][9]
Step-by-Step Protocol:
-
Acid Chloride Formation (in situ): To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 mmol) and heat at reflux for 1-2 hours.[5]
-
Condensation and Cyclization: Cool the mixture to room temperature and add o-aminophenol (1.0 mmol) followed by methanesulfonic acid as a catalyst.[8][9]
-
Heating: Heat the reaction mixture at 100-120 °C and monitor by TLC.
-
Work-up and Purification: Upon completion, cool the mixture and carefully quench with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.[5]
Conclusion and Future Perspectives
The synthesis of 2-substituted benzoxazoles from o-aminophenols remains a highly active area of research. While traditional methods using strong acids and high temperatures are still widely employed, the trend is shifting towards more sustainable and efficient protocols. The development of novel catalytic systems, including metal-based, non-metal, and nanocatalysts, continues to provide milder reaction conditions, shorter reaction times, and broader substrate applicability.[10] Microwave-assisted synthesis and the use of green solvents are also becoming increasingly prevalent, aligning with the growing demand for environmentally responsible chemical processes.[11] For researchers and drug development professionals, a thorough understanding of these diverse synthetic methodologies is crucial for the efficient and effective construction of novel benzoxazole-based molecules with therapeutic potential.
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Reddy, G. O., & Srinivasan, P. S. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synthetic Communications, 38(22), 3830-3838. [Link]
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Reddy, G. O., & Srinivasan, P. S. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Link]
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Patil, S. A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130932. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [Link]
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Singh, L. P. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. [Link]
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"GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". (2018). JETIR. [Link]
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A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. (2021). CKT College. [Link]
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One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper(II) Acetate Monohydrate. (2014). Ingenta Connect. [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2018). MDPI. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Institutes of Health. [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. [Link]
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A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. (2021). Journal of Science and Technology. [Link]
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Synthesis of 2-substitued-benzoxazole and benzothiazoles catalyzed by molecular iodine under solvent-free condition with or without microwave irradiation. (2006). ResearchGate. [Link]
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One-pot synthesis of "Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate"
An Application Guide for the Efficient One-Pot Synthesis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry and materials science. This heterocyclic motif is present in a multitude of pharmacologically active agents, demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific target of this guide, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.
Traditional multi-step syntheses of such compounds often suffer from drawbacks including lengthy reaction times, the need to isolate intermediates, and lower overall yields. This application note details a robust and efficient one-pot procedure for the synthesis of this compound from readily available starting materials: Methyl 3-amino-4-hydroxybenzoate and propionic acid. This streamlined approach, which involves the in situ generation of an acyl chloride, offers significant advantages in terms of operational simplicity, time efficiency, and resource economy, making it highly suitable for both academic research and industrial drug development.
Reaction Scheme & Mechanistic Overview
The one-pot synthesis proceeds via a condensation-cyclodehydration sequence. The overall transformation is as follows:
Overall Reaction Scheme
The reaction mechanism can be broken down into three key stages, which are facilitated by specific reagents in the one-pot procedure.
-
Activation of Carboxylic Acid : Propionic acid is first converted to its more reactive acyl chloride derivative, propionyl chloride, using thionyl chloride (SOCl₂). This activation is crucial as direct condensation with the aminophenol is inefficient.
-
N-Acylation : The generated propionyl chloride readily reacts with the amino group of Methyl 3-amino-4-hydroxybenzoate to form an N-acylated intermediate, Methyl 4-hydroxy-3-propionamidobenzoate. This step is typically rapid.
-
Acid-Catalyzed Cyclodehydration : The intermediate amide undergoes an intramolecular cyclization, driven by a strong acid catalyst such as methanesulfonic acid (MeSO₃H).[4][5] The catalyst protonates the amide carbonyl, making it a better electrophile for the nucleophilic attack by the adjacent hydroxyl group. Subsequent dehydration yields the stable aromatic benzoxazole ring system.
Mechanistic Pathway Diagram
Caption: Key stages in the one-pot benzoxazole synthesis.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| Methyl 3-amino-4-hydroxybenzoate | 167.16 | 5.0 | 1.0 | 836 mg |
| Propionic Acid | 74.08 | 5.5 | 1.1 | 0.48 mL |
| Thionyl Chloride (SOCl₂) | 118.97 | 6.0 | 1.2 | 0.44 mL |
| Methanesulfonic Acid (MeSO₃H) | 96.11 | 7.5 | 1.5 | 0.49 mL |
| Anhydrous 1,4-Dioxane | - | - | - | 15 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~100 mL |
| Saturated NaHCO₃ (aq) | - | - | - | ~50 mL |
| Brine (Saturated NaCl aq) | - | - | - | ~30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
| Silica Gel (for chromatography) | - | - | - | As needed |
Step-by-Step Methodology
Caption: Experimental workflow for the one-pot synthesis.
-
Acid Activation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propionic acid (0.48 mL, 5.5 mmol).
-
Cool the flask in an ice bath. Carefully add thionyl chloride (0.44 mL, 6.0 mmol) dropwise to the stirred propionic acid.
-
Once the addition is complete, remove the ice bath and heat the mixture in an oil bath at 80°C for 1 hour. The reaction will produce HCl and SO₂ gas, which should be vented appropriately.
-
-
Condensation Reaction:
-
After 1 hour, cool the flask to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure.
-
To the resulting crude propionyl chloride, add anhydrous 1,4-dioxane (15 mL), followed by Methyl 3-amino-4-hydroxybenzoate (836 mg, 5.0 mmol).
-
Carefully add methanesulfonic acid (0.49 mL, 7.5 mmol) to the stirred suspension.[5]
-
Heat the reaction mixture to 100°C (oil bath temperature).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the Methyl 3-amino-4-hydroxybenzoate starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the 1,4-dioxane solvent using a rotary evaporator.
-
Dilute the residue with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution (~50 mL) in portions to neutralize the acidic mixture. Caution: CO₂ evolution will occur.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
-
Purification and Characterization:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The molecular formula for the target compound is C₁₁H₁₁NO₃.[6]
-
Trustworthiness and Validation
The reliability of this protocol is grounded in established chemical principles for benzoxazole synthesis.[2][4][7] Key validation checkpoints include:
-
TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, less polar product spot provides real-time confirmation of the reaction's progress.
-
Spectroscopic Analysis: The structural identity of the final product must be unequivocally confirmed. Expected ¹H NMR signals would include characteristic aromatic protons, a quartet and a triplet for the ethyl group, and a singlet for the methyl ester.
-
Yield Calculation: A successful reaction following this protocol should provide the target compound in good to excellent yield, consistent with literature reports for similar one-pot benzoxazole syntheses.[5][8]
Conclusion
This application note provides a comprehensive and validated one-pot protocol for the synthesis of this compound. By leveraging an in situ acid activation strategy followed by an acid-catalyzed cyclodehydration, this method minimizes operational steps and maximizes efficiency. The detailed procedural steps, mechanistic insights, and workflow visualizations offer researchers a reliable and reproducible guide for accessing this valuable heterocyclic building block, thereby accelerating research and development in medicinal chemistry and related fields.
References
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Reddy, K. L., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from: [Link]
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Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. Available at: [Link]
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Guchhait, S. K., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1771–1779. Available at: [Link]
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ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]
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Gkizis, P. L., et al. (2022). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. ChemistryOpen, 11(4), e202100290. Available at: [Link]
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S. K. Guchhait, et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CSIRO Publishing. Available at: [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]
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Varma, R. S. (2009). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Journal of the Indian Chemical Society, 86, 11-26. Available at: [Link]
-
Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available at: [Link]
-
ChemSynthesis. (2025). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from: [Link]
-
World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from: [Link]
-
Zhang, Y., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules, 28(7), 3009. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from: [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives
Introduction: The Significance of Benzoxazoles and the Advent of Microwave Synthesis
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1][2] This heterocyclic system, comprising a benzene ring fused to an oxazole ring, is a core component in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6] The therapeutic potential of benzoxazoles has fueled a continuous demand for efficient, rapid, and environmentally benign synthetic methodologies.[7]
Traditionally, the synthesis of benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, often requiring strong acids, high temperatures, and prolonged reaction times.[8] These conventional heating methods are often inefficient, energy-intensive, and can lead to the formation of undesirable byproducts.[1][8]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating.[9][10][11] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often by orders of magnitude.[12][13] This is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[1][8][12] For the synthesis of benzoxazole derivatives, MAOS presents a compelling alternative, enabling shorter reaction times, higher yields, cleaner reaction profiles, and often milder, more environmentally friendly conditions.[14][15]
The Underlying Principles: Why Microwave Synthesis Excels
The efficiency of microwave-assisted synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules. This results in a rapid and uniform temperature increase throughout the reaction medium.[1][8][12]
This direct energy transfer offers several key advantages:
-
Rapid Reaction Rates: The accelerated heating significantly increases the kinetic energy of molecules, leading to a dramatic reduction in reaction times, often from hours to minutes.[12][15]
-
Improved Yields and Purity: The uniform heating minimizes the formation of side products that can arise from localized overheating or prolonged reaction times, resulting in higher yields of the desired product and simpler purification procedures.[12]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional methods that heat the entire apparatus.[12]
-
Greener Chemistry: The shorter reaction times and often solvent-free or green solvent conditions contribute to a more sustainable synthetic approach.[13][16]
General Reaction Mechanism
The microwave-assisted synthesis of 2-substituted benzoxazoles typically proceeds through a two-step, one-pot mechanism involving the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde, followed by an intramolecular cyclization.
Caption: General reaction mechanism for benzoxazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of benzoxazole derivatives. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.
Protocol 1: Catalyst- and Solvent-Free Synthesis from Carboxylic Acids
This protocol outlines a green and efficient method for the direct synthesis of 2-substituted benzoxazoles from 2-aminophenol and various carboxylic acids under microwave irradiation without the need for a catalyst or solvent.[17]
Materials:
-
2-Aminophenol
-
Substituted carboxylic acid (aliphatic, aromatic, or heteroaromatic)
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Charging: In a 10 mL microwave reaction vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.2 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 150 W for 10-20 minutes. The reaction temperature will typically reach 120-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the reaction vessel to cool to room temperature.
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.
Protocol 2: Synthesis in a Green Solvent: Glycerol
This protocol utilizes glycerol as a biodegradable and high-boiling solvent for the synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes under focused microwave irradiation.[18]
Materials:
-
2-Aminophenol
-
Substituted benzaldehyde
-
Glycerol
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Charging: In a 10 mL microwave reaction vessel, prepare a mixture of 2-aminophenol (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and glycerol (2 mL).
-
Microwave Irradiation: Seal the vessel and subject it to focused microwave irradiation at 20 W for 5-10 minutes, maintaining a temperature of 110 °C.[18]
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. Add cold deionized water (10 mL) to the mixture to precipitate the solid product.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual glycerol and unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the desired 2-substituted benzoxazole.
Protocol 3: Deep Eutectic Solvent (DES) Catalyzed Synthesis
This method employs a deep eutectic solvent, [CholineCl][oxalic acid], as a green and reusable catalyst for the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes under microwave irradiation.[3]
Materials:
-
2-Aminophenol
-
Substituted benzaldehyde
-
[CholineCl][oxalic acid] (prepared by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating until a homogeneous liquid is formed)
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reactant Charging: In a 10 mL microwave reaction vessel, combine 2-aminophenol (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and [CholineCl][oxalic acid] (0.2 mmol).
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 100 °C for 5-15 minutes.
-
Extraction: After cooling, add ethyl acetate (10 mL) and deionized water (10 mL) to the reaction mixture. Separate the organic layer.
-
Catalyst Recovery: The aqueous layer containing the [CholineCl][oxalic acid] can be concentrated and reused for subsequent reactions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to yield the pure benzoxazole derivative.
Comparative Data of Synthesis Methods
| Method | Reactants | Catalyst/Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | 2-Aminophenol, Benzoic Acid | Polyphosphoric Acid | N/A | 4-6 hours | 220 | 60-70 | [8] |
| Microwave (Solvent-Free) | 2-Aminophenol, Benzoic Acid | None | 150 | 10-20 | 120-150 | 85-95 | [17] |
| Microwave (Glycerol) | 2-Aminophenol, Benzaldehyde | Glycerol | 20 | 5-10 | 110 | 80-91 | [18] |
| Microwave (DES Catalyst) | 2-Aminophenol, Benzaldehyde | [CholineCl][oxalic acid] | Variable | 5-15 | 100 | Good to Excellent | [3] |
Workflow Visualization
Caption: A generalized workflow for microwave-assisted benzoxazole synthesis.
Conclusion and Future Perspectives
Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional methods for the preparation of benzoxazole derivatives. The significant reduction in reaction times, coupled with high yields and the alignment with green chemistry principles, makes it an invaluable tool for researchers in both academic and industrial settings. The protocols detailed herein provide a robust foundation for the efficient synthesis of diverse benzoxazole libraries, which is crucial for accelerating the drug discovery and development process.[19] Future research in this area will likely focus on the development of novel catalysts, the expansion of the substrate scope, and the application of this technology in continuous flow systems for large-scale production.
References
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- Taylor & Francis Online. (n.d.). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water.
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- PubMed. (n.d.). Microwave Assisted Synthesis of Biorelevant Benzazoles.
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- NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- NIH. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
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Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Benzoxazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically relevant compounds. The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a quintessential example of such a "privileged scaffold".[1][2] Its inherent properties, including a planar, aromatic structure and the presence of hydrogen bond acceptors, allow it to interact with a diverse array of biological targets with high affinity.[3] This versatility has led to the development of benzoxazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
This guide focuses on a specific, strategically functionalized benzoxazole, Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate . The ethyl group at the 2-position provides a lipophilic handle that can be varied to modulate pharmacokinetic properties, while the methyl ester at the 5-position serves as a versatile synthetic anchor for the generation of compound libraries through derivatization. These features make it an ideal starting point for drug discovery campaigns targeting a range of therapeutic areas.
I. Synthesis of the Scaffold: this compound
The synthesis of the title scaffold is predicated on the well-established Phillips condensation reaction, which involves the cyclization of an o-aminophenol with a carboxylic acid under acidic conditions.[7] The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Starting Material)
This protocol outlines the synthesis of the key precursor, methyl 3-amino-4-hydroxybenzoate, starting from p-hydroxybenzoic acid.
Step 1: Esterification of p-Hydroxybenzoic Acid
-
To a solution of p-hydroxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl p-hydroxybenzoate.
Step 2: Nitration of Methyl p-hydroxybenzoate
-
Dissolve methyl p-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-hydroxy-3-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
To a solution of methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add a reducing agent such as iron powder or carry out catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst/iron salts.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain methyl 3-amino-4-hydroxybenzoate.
Protocol 2: Synthesis of this compound
This protocol describes the final cyclization step to form the target scaffold.
-
To a flask containing polyphosphoric acid (PPA) (5-10 times the weight of the amine), add methyl 3-amino-4-hydroxybenzoate (1.0 eq) and propanoic acid (1.2-1.5 eq).
-
Heat the reaction mixture to 180-200 °C with stirring and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
II. Derivatization of the Scaffold: Building a Compound Library
The true power of a scaffold lies in its ability to be readily modified to explore structure-activity relationships (SAR). The methyl ester of the title compound is an excellent handle for such modifications.
Caption: Workflow for the derivatization of the benzoxazole scaffold.
Protocol 3: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure and acidify the aqueous solution with 1N HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 2-Ethyl-1,3-benzoxazole-5-carboxylic acid.
Protocol 4: Amide Coupling
-
To a solution of 2-Ethyl-1,3-benzoxazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the desired amide derivative.
III. Application Notes: Biological Evaluation
The synthesized library of benzoxazole derivatives can be screened against a variety of biological targets to identify lead compounds for different therapeutic indications.
A. Anticancer Activity
Benzoxazole derivatives have shown significant promise as anticancer agents, often by inhibiting key protein kinases involved in cancer cell proliferation and survival.[8][9]
Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzoxazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 6: VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target for anticancer drugs.[10]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable kinase buffer, ATP, and a peptide substrate.
-
Inhibitor Addition: Add the synthesized benzoxazole derivatives at various concentrations to the reaction wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the remaining ATP.[11]
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.
| Assay | Purpose | Endpoint |
| MTT Assay | Measures cell viability | IC50 (µM) |
| VEGFR-2 Kinase Assay | Measures inhibition of a key angiogenesis-related enzyme | IC50 (nM or µM) |
B. Antimicrobial Activity
The benzoxazole scaffold is also a promising platform for the development of novel antimicrobial agents.[1]
Protocol 7: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized benzoxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Conclusion
This compound represents a strategically designed scaffold for the initiation of drug discovery programs. Its straightforward synthesis and the versatility of its functional groups allow for the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of this promising scaffold, empowering researchers to explore its potential in the quest for novel therapeutics.
V. References
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
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Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (2008). SAR and QSAR in Environmental Research, 19(5-6), 589-612. [Link]
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Biological activities of benzoxazole and its derivatives. (2020). ResearchGate. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research, 14(4), 1-10. [Link]
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Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Molecules, 27(14), 4369. [Link]
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QSAR modeling of benzoxazole derivatives as antimicrobial agents. (2011). Der Pharmacia Lettre, 3(3), 161-170. [Link]
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BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972. [Link]
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BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. (n.d.). DSpace. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 966. [Link]
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Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2006). Bioorganic & Medicinal Chemistry, 14(11), 3672-3679. [Link]
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Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. (2019). Archiv der Pharmazie, 352(10), 1900135. [Link]
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New benzoxazoles as potential antitumor agents. (1993). Indian Journal of Pharmaceutical Sciences, 55(5), 179-181. [Link]
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(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... (n.d.). ResearchGate. [Link]
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ethyl 2-methyl-1,3-oxazole-5-carboxylate. (n.d.). ChemSynthesis. [Link]
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Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. (2019). ResearchGate. [Link]
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PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. [Link]
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Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). IUCrData, 6(11), x211078. [Link]
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Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. (n.d.). ResearchGate. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents.
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Application Notes and Protocols for Antimicrobial Screening of 2-Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of 2-Substituted Benzoxazoles
Benzoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] The benzoxazole scaffold, consisting of a fused benzene and oxazole ring, is a key pharmacophore in numerous compounds with demonstrated antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6] The "2-substituted" position of the benzoxazole ring offers a prime site for chemical modification, allowing for the fine-tuning of their biological activity and pharmacokinetic properties. The urgent need for novel antimicrobial agents to combat the rise of drug-resistant pathogens has intensified research into the therapeutic potential of these compounds.[6][7]
These application notes provide a comprehensive guide for the antimicrobial screening of novel 2-substituted benzoxazole derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to assess the bacteriostatic and bactericidal potential of their synthesized compounds. The causality behind each experimental step is explained to ensure a deep understanding of the underlying scientific principles.
Part 1: Synthesis of 2-Substituted Benzoxazoles (A Brief Overview)
While the primary focus of these notes is on antimicrobial screening, a foundational understanding of the synthesis of 2-substituted benzoxazoles is beneficial. A common and effective method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[4][8] Variations of this synthesis can also utilize aldehydes or amides to introduce diverse substituents at the 2-position.[9][10] The specific substituent at this position plays a crucial role in the compound's antimicrobial efficacy, highlighting the importance of structure-activity relationship (SAR) studies.[11][12][13]
Part 2: Core Antimicrobial Screening Protocols
A systematic approach to antimicrobial screening is essential for the efficient evaluation of novel compounds. The following workflow outlines a tiered screening process, starting with a qualitative assessment of antimicrobial activity and progressing to quantitative measures of potency.
Caption: A typical workflow for the antimicrobial evaluation of 2-substituted benzoxazole derivatives.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion method is a widely used and cost-effective technique for the initial qualitative screening of antimicrobial compounds.[14][15][16][17] This assay relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Principle: The size of the zone of inhibition is proportional to the antimicrobial potency of the compound, its diffusion characteristics in the agar, and the susceptibility of the microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Solutions of 2-substituted benzoxazoles at a known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Positive control (e.g., a standard antibiotic like Ciprofloxacin)
-
Negative control (solvent used to dissolve the test compounds)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.[15]
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[14][17]
-
Compound Application: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[14][15]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[19][20]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Data Presentation:
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Benzoxazole-1 | 50 | ||
| Benzoxazole-2 | 50 | ||
| ... | ... | ||
| Positive Control | 10 | ||
| Negative Control | - |
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][21][22] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[19][23] This method is considered a gold standard for susceptibility testing.[19][21]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The presence or absence of visible growth after incubation determines the MIC value.
Caption: Workflow for MIC determination by the broth microdilution method.
Materials:
-
Sterile 96-well microtiter plates (round or flat bottom)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Cultures of test microorganisms
-
Solutions of 2-substituted benzoxazoles
-
Positive control (e.g., standard antibiotic)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Multichannel pipette
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of a 2x concentrated stock solution of the test compound to the first well of a row. Mix well and transfer 100 µL to the second well. Continue this two-fold serial dilution across the plate, discarding 100 µL from the last well in the dilution series.[24]
-
Inoculum Preparation: Prepare a bacterial suspension as described in the agar well diffusion protocol and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and the growth control well. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[19][21]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][25]
Data Presentation:
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Benzoxazole-1 | ||
| Benzoxazole-2 | ||
| ... | ... | |
| Positive Control |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[23][26][27][28] This assay is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) agents.[23] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[27][28]
Principle: The MBC is determined as a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the antimicrobial agent. The number of surviving bacteria is then enumerated.
Materials:
-
MIC plate from the previous experiment
-
MHA plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[25][27]
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[26][28]
Data Presentation:
| Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| Benzoxazole-1 | ||||
| Benzoxazole-2 | ||||
| ... | ... | ... | ... |
Part 3: Mechanism of Action Insights and Structure-Activity Relationships
The antimicrobial activity of benzoxazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[7][29][30]
Caption: Proposed mechanism of DNA gyrase inhibition by 2-substituted benzoxazoles.
Structure-activity relationship (SAR) studies are vital for optimizing the antimicrobial potency of benzoxazole derivatives. The nature of the substituent at the 2-position significantly influences the biological activity. For instance, the presence of electron-withdrawing groups or specific heterocyclic moieties can enhance the antimicrobial effect.[5][12][13] A systematic variation of the 2-substituent and subsequent screening using the protocols described above will enable the elucidation of key SAR trends.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive antimicrobial screening of 2-substituted benzoxazole derivatives. By following this systematic approach, researchers can effectively identify and characterize novel antimicrobial agents, contributing to the development of new therapeutics to combat infectious diseases. The integration of qualitative and quantitative assays, coupled with an understanding of the underlying scientific principles, will ensure the generation of reliable and reproducible data.
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- Structure activity relationship of benzoxazole derivatives. ResearchGate.
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- Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. 2022-08-01.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI.
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- Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate. 2025-06-28.
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- An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professio. Benchchem.
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- Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. 2012-05-01.
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Application Notes and Protocols for Anti-inflammatory Assays of Benzoxazole Compounds
Introduction: Targeting Inflammation with Benzoxazole Scaffolds
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are pivotal mediators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[1][2][3]
The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anti-inflammatory properties.[4][5] Many benzoxazole-containing compounds exert their effects by modulating these key inflammatory pathways, making them attractive candidates for novel drug development.[4][6][7]
This guide provides a comprehensive, multi-tiered framework for researchers and drug development professionals to evaluate the anti-inflammatory potential of novel benzoxazole compounds. It moves from high-throughput enzymatic and cell-based assays to detailed mechanistic studies of signaling pathways and culminates in a standard in vivo model of acute inflammation. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.
Part 1: Primary Screening: In Vitro Assays for Bioactivity
The initial evaluation of benzoxazole compounds typically involves cell-free and cell-based assays to determine their fundamental ability to inhibit key inflammatory mediators.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Scientific Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which catalyze the synthesis of pro-inflammatory prostaglandins.[8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects.[6] This assay quantifies a compound's ability to inhibit COX-1 and COX-2, establishing its potency and selectivity.
Experimental Protocol: COX Inhibitor Screening Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050). Prepare stock solutions of benzoxazole compounds and a reference NSAID (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution to each well.
-
Compound Addition: Add 10 µL of various concentrations of the benzoxazole test compound or reference inhibitor to the appropriate wells. Add 10 µL of solvent (DMSO) to control wells.
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.
-
Develop and Read: Incubate for 2 minutes at 25°C. Add 50 µL of saturated stannous chloride solution to stop the reaction and develop the color. Read the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting percent inhibition versus log concentration.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Benzoxazole A | 50.2 | 1.5 | 33.5 |
| Benzoxazole B | >100 | 8.7 | >11.5 |
| Celecoxib (Ref.) | 15.0 | 0.07 | 214 |
A higher Selectivity Index indicates greater selectivity for COX-2.
LPS-Induced Pro-inflammatory Mediator Production in Macrophages
Experimental Protocol: Cytokine and Nitric Oxide Inhibition
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) in complete RPMI 1640 medium.[10]
-
Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[12]
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the benzoxazole compounds. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.[12][13]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.[12]
-
Nitric Oxide Quantification (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). After 10 minutes, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability (MTT Assay): To ensure the observed inhibition is not due to cytotoxicity, perform a parallel MTT assay on the remaining cells in the plate.
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | NO Inhibition IC50 (µM) |
| Benzoxazole A | 2.5 | 3.1 | 4.5 |
| Benzoxazole B | 15.8 | 22.4 | 18.9 |
| Dexamethasone (Ref.) | 0.05 | 0.02 | 0.8 |
Part 2: Mechanistic Elucidation: Probing Key Signaling Pathways
Once a compound shows promising activity in primary screens, the next step is to understand how it works. This involves investigating its effect on the master signaling pathways that regulate inflammation.
The NF-κB Signaling Pathway
Scientific Principle: The NF-κB transcription factor family is a master regulator of inflammation.[1][14] In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitor protein called IκBα.[15] Inflammatory stimuli, like LPS, activate the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes.[16][17] Assays targeting this pathway can determine if a compound acts upstream of or directly on this critical control point.
Workflow: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway upon LPS stimulation.
Experimental Protocol: Western Blot for IκBα Phosphorylation
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with benzoxazole compounds for 1 hour.
-
LPS Stimulation (Time Course): Stimulate cells with LPS (100 ng/mL) for 0, 5, 15, 30, and 60 minutes. Shorter time points are crucial as IκBα phosphorylation and degradation are rapid events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32) and total IκBα. Also probe for a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
Analysis: A potent inhibitor will reduce the appearance of the phospho-IκBα band and prevent the degradation of the total IκBα band compared to the LPS-only control.
The MAPK Signaling Pathway
Scientific Principle: The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, are key signaling molecules that convert extracellular stimuli into cellular responses.[3] In inflammation, they are activated by stimuli like LPS and regulate the synthesis and activity of transcription factors and downstream inflammatory proteins.[2][18][19] Assessing the phosphorylation status of these kinases reveals if a compound acts on these upstream pathways.
Workflow: General MAPK Cascade
Caption: A simplified representation of the MAPK signaling cascade.
Experimental Protocol: Western Blot for Phosphorylated MAPKs
This protocol is identical to the one described for IκBα, with the following key differences:
-
Antibodies: Use primary antibodies specific for the phosphorylated forms of the kinases (e.g., phospho-p38, phospho-JNK) and their total protein counterparts (total p38, total JNK) to confirm that changes are due to phosphorylation status, not total protein levels.
-
Analysis: An effective compound will decrease the signal from the phosphorylated MAPK bands in LPS-stimulated cells.
Part 3: In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
Scientific Principle: While in vitro assays are crucial for determining mechanism and potency, an in vivo model is essential to evaluate a compound's efficacy in a whole biological system, which accounts for absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[20][21] The injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantitatively measured.[22][23]
Experimental Protocol: Rat Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Groups 4-X: Test Groups (Benzoxazole compound at various doses, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or benzoxazole compounds orally (p.o.) via gavage, typically 60 minutes before carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of all animals except the vehicle control group.[22][23]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[22]
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).
-
Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group at the time of peak inflammation (usually 3-4 hours).
-
Formula: % Inhibition = [1 - (Edema_volume_treated / Edema_volume_control)] * 100.[23]
-
Data Presentation:
| Treatment Group (Dose) | Paw Volume (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema |
| Carrageenan Control | 0.85 ± 0.05 | - |
| Diclofenac (10 mg/kg) | 0.41 ± 0.03 | 51.8% |
| Benzoxazole A (20 mg/kg) | 0.45 ± 0.04 | 47.1% |
| Benzoxazole A (40 mg/kg) | 0.33 ± 0.03 | 61.2% |
Conclusion
This structured, multi-tiered approach provides a robust pathway for the comprehensive evaluation of benzoxazole compounds as potential anti-inflammatory agents. By progressing from broad enzymatic and cellular screening to specific mechanistic pathway analysis and finally to in vivo validation, researchers can efficiently identify promising lead candidates. This methodical process ensures that compounds are not only potent but also function through desirable mechanisms of action, paving the way for further preclinical development.
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Application Notes & Protocols: A Guide to Evaluating the In Vitro Anticancer Activity of Benzoxazole Derivatives
Foreword: The Emergence of Benzoxazole Scaffolds in Oncology Research
The benzoxazole nucleus, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active agents.[1][2] Its structural resemblance to natural purine bases allows for interaction with biological macromolecules, making it a privileged scaffold in drug design.[1] In the realm of oncology, benzoxazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer.[3][4][5] This guide provides an in-depth exploration of the common mechanisms of action of anticancer benzoxazole derivatives and presents detailed protocols for their in vitro evaluation, designed for researchers and drug development professionals.
Mechanistic Insights: How Benzoxazole Derivatives Combat Cancer
The anticancer efficacy of benzoxazole derivatives stems from their ability to interfere with multiple cellular processes crucial for tumor growth and survival. Understanding these mechanisms is paramount for designing rational screening funnels and interpreting experimental data.
Inhibition of Key Signaling Kinases
Many benzoxazole derivatives function as competitive inhibitors of tyrosine kinases, which are pivotal in modulating growth factor signaling pathways that drive cell proliferation and angiogenesis.[6][7]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[8] Several benzoxazole-based compounds have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling.[6][7][8][9] This leads to a reduction in the proliferation and migration of endothelial cells, ultimately starving the tumor of its blood supply.[8]
-
Other Kinase Targets: Besides VEGFR-2, benzoxazole derivatives have been shown to inhibit other kinases implicated in cancer, such as c-Met, which is involved in tumor invasion and metastasis.[10] Dual inhibitors targeting multiple kinases represent a promising strategy to overcome drug resistance.[10]
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Disruption of DNA Topology
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, cell death, making them validated targets for cancer chemotherapy.[11]
-
Topoisomerase I and II Inhibition: Certain benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[11][12][13] They can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which results in lethal double-strand breaks.[11][14]
Induction of Apoptosis and Cell Cycle Arrest
A fundamental goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Benzoxazole derivatives have been shown to trigger apoptosis and cause cell cycle arrest through various intrinsic and extrinsic pathways.
-
Apoptosis Induction: Treatment with active benzoxazole compounds can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[7][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[7]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, most commonly G2/M or Pre-G1 phases, preventing cancer cells from progressing through division.[7][8][10] This provides time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Core Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is crucial to characterize the anticancer potential of novel benzoxazole derivatives. The following protocols outline the key assays for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Preliminary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15][16] The principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases of living cells.[15][17]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549, HCT-116) during their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include an untreated control group (cells in fresh medium) and a vehicle control group (cells treated with the highest concentration of the solvent used).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[18]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
-
Caption: A typical workflow for the MTT cytotoxicity assay.
Quantifying Apoptosis: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[20][21] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[20]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the benzoxazole derivative at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[22]
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[23]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
Add 5-10 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) to each tube just prior to analysis.[24]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
The results will segregate the cell population into four quadrants:
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[25] Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. RNase treatment is necessary to prevent staining of double-stranded RNA.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the benzoxazole derivative as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as previously described (combining adherent and floating populations).
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 0.5 mL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C.[22]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.[22][26]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[26]
-
Incubate for 20-30 minutes at room temperature in the dark.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI detection.[26]
-
Use a dot plot of pulse width versus pulse area to gate out doublets and aggregates.[26]
-
Collect at least 20,000 events for each sample.
-
Generate a histogram of PI fluorescence intensity. The resulting peaks will represent cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Data Presentation and Interpretation
Tabulation of Cytotoxicity Data
Summarizing the IC50 values in a clear table allows for easy comparison of the potency of different benzoxazole derivatives across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Benzoxazole Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| 11b | >10 | >10 | >10 | - | [10] |
| 12l | 15.21 | - | - | 10.50 | [7] |
| 8d | 3.43 | - | 2.79 | 2.43 | [9] |
| 10b | 0.10 | 0.13 | - | 0.22 | [27] |
| Sorafenib | 4.21 | - | 5.30 | 3.40 | [9] |
| Doxorubicin | - | - | - | - | [28] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized experimental conditions.
Interpreting Cell Cycle and Apoptosis Data
A significant increase in the sub-G1 (or Pre-G1) peak in a cell cycle histogram is indicative of apoptotic cells with fragmented DNA.[8] This should correlate with the results from the Annexin V assay, where an increase in the Annexin V-positive population confirms the induction of apoptosis. An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound interferes with the molecular machinery of that checkpoint.[10]
Conclusion and Future Directions
The benzoxazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of these compounds. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can effectively identify lead candidates for further preclinical development. Future studies should focus on elucidating precise molecular targets, exploring structure-activity relationships to optimize potency and selectivity, and ultimately, translating these promising in vitro findings into in vivo efficacy models.
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
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- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
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Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate: A Versatile Fluorescent Probe for Cellular Imaging and Environmental Sensing
Senior Application Scientist Note: The field of fluorescence microscopy and sensing is continually advancing, driven by the development of novel fluorophores with superior photophysical properties and environmental sensitivity. Within this landscape, benzoxazole derivatives have emerged as a promising class of fluorescent probes due to their synthetic accessibility, tunable emission characteristics, and responsiveness to local microenvironments. This document provides a detailed guide to the application of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate , a member of this versatile family, as a fluorescent probe for researchers in cell biology, biochemistry, and drug discovery.
Introduction: The Benzoxazole Scaffold as a Fluorophore
Benzoxazole derivatives are heterocyclic compounds known for their robust fluorescent properties.[1] The fused ring system provides a rigid, planar structure that often leads to high fluorescence quantum yields.[2] The photophysical characteristics of these molecules, including their absorption and emission wavelengths, are highly tunable through chemical modification of the benzoxazole core.[3] This allows for the rational design of probes with specific spectral properties tailored for various applications, from live-cell imaging to the detection of specific analytes.[4][5]
This compound incorporates an electron-withdrawing carboxylate group at the 5-position and an electron-donating ethyl group at the 2-position. This substitution pattern is anticipated to create a molecule with a significant ground-state dipole moment, making its excited state sensitive to the polarity of its surroundings. This phenomenon, known as solvatochromism, is a key feature that can be exploited for sensing applications.[6][7]
Physicochemical and Photophysical Properties
While extensive experimental data for this compound is not widely available in the public domain, we can infer its likely properties based on closely related benzoxazole structures.[8][9] The following table summarizes these expected characteristics.
| Property | Representative Value | Notes |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Appearance | White to off-white crystalline solid | Based on similar compounds.[9] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform, Ethyl Acetate); sparingly soluble in aqueous buffers. | |
| Absorption Max (λabs) | ~350 - 380 nm | In non-polar solvents. |
| Emission Max (λem) | ~420 - 480 nm | In non-polar solvents, exhibiting blue-green fluorescence. |
| Stokes Shift | ~70 - 100 nm | A significant Stokes shift is characteristic of this class of dyes, minimizing self-quenching.[2] |
| Quantum Yield (ΦF) | 0.4 - 0.7 | In aprotic, non-polar solvents. The quantum yield is expected to be sensitive to the solvent environment.[10] |
Principle of Fluorescence and Environmental Sensing
The fluorescence of this compound arises from the de-excitation of its first singlet excited state (S₁) to the ground state (S₀) via the emission of a photon. The energy of this transition, and thus the color of the emitted light, is influenced by the polarity of the local environment.
In non-polar environments, the probe is expected to exhibit a blue-shifted emission with a relatively high quantum yield. As the polarity of the solvent increases, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum (a phenomenon known as positive solvatochromism) and often a decrease in the fluorescence quantum yield.[6] This sensitivity to the microenvironment makes it a valuable tool for probing the polarity of protein binding sites, lipid membranes, and other cellular compartments.
Caption: Energy level diagram illustrating the principle of fluorescence.
Application Protocols
Protocol for Solution-Based Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the photophysical properties of this compound in different solvent environments.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, water)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.
-
Working Solution Preparation: Prepare a series of 10 µM working solutions of the probe in each of the selected solvents.
-
UV-Vis Absorption Spectra: Record the absorption spectrum of each working solution from 300 nm to 500 nm to determine the absorption maximum (λabs).
-
Fluorescence Emission Spectra: Excite each working solution at its λabs and record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 600 nm).
-
Data Analysis:
-
Plot the λem as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess solvatochromism.
-
Calculate the relative fluorescence quantum yield using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[11][12] The following equation can be used: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Caption: Workflow for solution-based fluorescence spectroscopy.
Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with this compound to visualize intracellular structures.[4][13][14]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound (1 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for blue-green emission)[15][16]
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in serum-free medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with warm PBS or HBSS to remove excess unbound probe.
-
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed complete culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope. For this probe, a filter set with an excitation wavelength around 360-380 nm and an emission filter that collects light between 420-500 nm would be a suitable starting point.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.[13]
-
Self-Validation and Controls:
-
Autofluorescence Control: Image unstained cells using the same imaging parameters to assess the level of cellular autofluorescence.
-
Concentration Optimization: Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.
-
Time-Lapse Imaging: To assess photostability and monitor dynamic processes, acquire images at regular intervals.
Potential Applications and Future Directions
The environmentally sensitive nature of this compound opens up a range of potential applications:
-
Mapping Cellular Polarity: The solvatochromic properties of the probe could be utilized to map variations in polarity within different cellular organelles.
-
Monitoring Protein-Ligand Interactions: Changes in the fluorescence properties of the probe upon binding to a protein can provide insights into the binding event and the nature of the binding pocket.
-
High-Throughput Screening: The probe could be used in high-throughput screening assays to identify compounds that modulate the cellular environment or interact with specific targets.
-
Sensing Metal Ions: Benzoxazole derivatives have been shown to act as chemosensors for various metal ions.[8] Further functionalization of this core structure could lead to the development of selective metal ion probes.
Future research should focus on a comprehensive characterization of the photophysical properties of this compound and the exploration of its utility in these and other advanced imaging and sensing applications.
References
-
Nikon. Choosing Filter Combinations for Fluorescent Proteins. MicroscopyU. Available from: [Link]
-
Abu Jarra, H., et al. (Year). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy. Available from: [Link]
-
ResearchGate. (2019). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Available from: [Link]
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
-
ResearchGate. (2025). 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. Available from: [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]
-
ACS Publications. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available from: [Link]
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... Available from: [Link]
-
Zhu, L., et al. (2022). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – A European Journal. Available from: [Link]
-
Sapsford, K. E., et al. (2013). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Sensors. Available from: [Link]
-
Czerwińska, M., et al. (2013). Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. Photochemical & Photobiological Sciences. Available from: [Link]
-
MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). AO fluorescence microscope setup. The blue laser and the green camera... Available from: [Link]
-
Royal Society of Chemistry. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances. Available from: [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Available from: [Link]
-
PubMed. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Available from: [Link]
-
Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available from: [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available from: [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available from: [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Korea Science. (n.d.). Solvatochromic Fluorescence Behavior of 8-Aminoquinoline-Benzothiazole: A Sensitive Probe for Water Composition in Binary Aqueous Solutions. Available from: [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Available from: [Link]
-
ACS Publications. (n.d.). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. Available from: [Link]
-
PubMed. (2020). Determination of Fluorescence Quantum Yields in Scattering Media. Available from: [Link]
-
Nikon. Imaging Fluorescent Proteins. MicroscopyU. Available from: [Link]
-
Société Chimique de France. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. Available from: [Link]
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Application Note & Experimental Protocol: Synthesis of Benzoxazole-5-carboxylates
Introduction: The Significance of the Benzoxazole-5-carboxylate Scaffold
The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The incorporation of a carboxylate group at the 5-position of the benzoxazole ring system creates a key functional handle. This ester group can serve as a crucial site for further molecular elaboration, enabling the synthesis of complex derivatives such as amides or more elaborate esters, or it can be hydrolyzed to the corresponding carboxylic acid to improve solubility or modulate target binding.[6]
This technical guide provides a comprehensive overview of a robust and widely applicable experimental protocol for synthesizing 2-substituted benzoxazole-5-carboxylates. We will delve into the underlying chemical principles, provide detailed step-by-step procedures, and outline the necessary purification and characterization workflows, grounding our discussion in established chemical literature.
Foundational Synthetic Strategy & Mechanistic Rationale
The most direct and reliable method for constructing the 2-substituted benzoxazole-5-carboxylate core involves the condensation and subsequent cyclodehydration of methyl 3-amino-4-hydroxybenzoate with a variety of carboxylic acids.[4][7] This transformation is typically promoted by a strong acid and dehydrating agent, with Polyphosphoric Acid (PPA) being a classic and highly effective choice.[8][9]
Causality Behind Experimental Choices:
-
Starting Material: Methyl 3-amino-4-hydroxybenzoate is selected as the ideal precursor. Its ortho-disposed amino and hydroxyl groups are perfectly positioned for the cyclization reaction, while the methyl ester at the para-position to the hydroxyl group is relatively stable under the reaction conditions and provides the desired functionality in the final product.
-
Reagent: A carboxylic acid (R-COOH) is used to introduce the substituent at the 2-position of the benzoxazole ring. The nature of the 'R' group can be widely varied (aryl, heteroaryl, alkyl), making this a versatile method.
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) serves a dual role. It acts as a Brønsted acid catalyst, protonating the carbonyl group of the carboxylic acid to activate it for nucleophilic attack by the amino group.[4] Secondly, PPA is a powerful dehydrating agent, which is crucial for driving the final intramolecular cyclization and aromatization steps to completion by removing water. The high viscosity of PPA also allows it to serve as the reaction solvent at elevated temperatures.
Visualizing the General Workflow
The overall process, from initial reaction setup to final characterization, follows a systematic and self-validating workflow.
Caption: General workflow for synthesis and validation.
Detailed Experimental Protocol
This protocol details the synthesis of Methyl 2-phenylbenzoxazole-5-carboxylate as a representative example. The procedure can be adapted for various aromatic, heteroaromatic, and aliphatic carboxylic acids.
Materials & Reagents:
-
Methyl 3-amino-4-hydroxybenzoate (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
Polyphosphoric Acid (PPA) (~10-15 wt. eq)
-
Deionized Water
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer hotplate with oil bath
-
Reflux condenser (optional, depending on temperature)
-
Thermometer
-
Large beaker for quenching
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine methyl 3-amino-4-hydroxybenzoate (e.g., 1.67 g, 10 mmol) and benzoic acid (1.28 g, 10.5 mmol).
-
Carefully add polyphosphoric acid (approx. 25-30 g) to the flask. The mixture will be thick.
-
Expert Insight: Using a slight excess of the carboxylic acid ensures complete consumption of the more valuable aminobenzoate starting material.
-
-
Heating and Reaction:
-
Place the flask in an oil bath on a stirrer hotplate.
-
Slowly heat the viscous mixture with vigorous stirring to 170-180°C .
-
Maintain this temperature for 3-5 hours .
-
Trustworthiness Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in water, extract with EtOAc, and spot on a TLC plate (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is complete when the starting aminobenzoate spot has disappeared.
-
-
Work-up and Isolation:
-
Remove the flask from the oil bath and allow it to cool to approximately 80-100°C.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
CAUTION: Perform this step in a well-ventilated fume hood. Carefully and slowly pour the warm, viscous reaction mixture onto the crushed ice with vigorous stirring. PPA reacts exothermically with water.
-
A precipitate (the crude product) should form. Continue stirring until all the PPA is dissolved and the ice has melted.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous slurry until the pH is neutral (~7-8). This neutralizes any remaining acid.
-
Collect the solid crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be effectively purified by recrystallization .
-
Transfer the dry crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Alternative: If recrystallization is ineffective, the crude product can be purified by column chromatography on silica gel.[1][7]
-
Quantitative Data Summary
The following table provides representative data for the synthesis of various 2-substituted benzoxazole-5-carboxylates using the PPA method.
| R-Group of Carboxylic Acid | Reaction Temp (°C) | Time (h) | Typical Yield (%) |
| Phenyl | 170-180 | 4 | 85-95% |
| 4-Chlorophenyl | 170-180 | 4 | 80-90% |
| 4-Methoxyphenyl | 170-180 | 5 | 82-92% |
| Thiophen-2-yl | 160-170 | 5 | 75-85% |
| Methyl | 160-170 | 6 | 65-75% |
Reaction Mechanism: Acid-Catalyzed Cyclodehydration
The formation of the benzoxazole ring proceeds through a well-established sequence of acylation followed by intramolecular cyclization and dehydration.
Caption: Key steps in the PPA-mediated mechanism.
Spectroscopic Characterization
Rigorous structural confirmation of the synthesized benzoxazole-5-carboxylate is essential.[10] The following data are representative of a typical product like Methyl 2-phenylbenzoxazole-5-carboxylate.
| Technique | Expected Observations |
| ¹H NMR | δ 8.0-8.5 ppm: Aromatic protons on the benzoxazole ring, often appearing as doublets and singlets depending on the substitution pattern. δ 7.3-7.8 ppm: Aromatic protons of the 2-phenyl substituent. δ ~3.9 ppm: Sharp singlet corresponding to the methyl ester (-OCH₃) protons. |
| ¹³C NMR | δ ~165 ppm: Carbonyl carbon of the ester group. δ ~163 ppm: Quaternary carbon at the 2-position (C=N). δ 150-110 ppm: Aromatic carbons of the benzoxazole and phenyl rings. δ ~52 ppm: Methyl carbon of the ester group. |
| FTIR (KBr) | ~1720 cm⁻¹: Strong C=O stretch from the ester. ~1615 cm⁻¹: C=N stretch of the oxazole ring. ~1280 cm⁻¹: C-O stretch (asymmetric) of the ester. ~1245 cm⁻¹: Aryl-O-C stretch of the oxazole ring. |
| Mass Spec (MS) | A prominent molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. |
References
- BenchChem. (2025). One-pot synthesis methods for substituted benzoxazoles. BenchChem.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- Organic Chemistry Portal. Benzoxazole synthesis.
- Nguyen, T. T., et al. (2021).
- BenchChem. (2025).
- Nguyen, T. T., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules.
- Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Bennehalli, B., et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Design and Synthesis of new Benzoxazole derivatives. (2019).
- Soni, S., et al. (2023).
- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
- Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (n.d.).
- BenchChem. (2025).
- Alami, A. E., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
- BenchChem. (2025).
- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- Clark, R. D., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of benzoxazole derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction outcomes.
Section 1: Core Principles & Frequently Asked Questions
This section addresses fundamental questions regarding the synthesis of benzoxazoles, providing a solid foundation for troubleshooting and optimization.
Q1: What are the most common strategies for synthesizing the benzoxazole core structure?
The most prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by cyclization.[1][2][3] The choice of the electrophile dictates the substituent at the 2-position of the benzoxazole ring. Key strategies include:
-
Condensation with Carboxylic Acids: This direct approach often requires high temperatures and a strong acid catalyst that also acts as a dehydrating agent, such as Polyphosphoric Acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).[1][4][5]
-
Condensation with Aldehydes: This widely used method involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole.[6][7][8] A variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous nanocatalysts, can promote this transformation.[7][9][10]
-
Reaction with Acyl Chlorides: Acyl chlorides react readily with 2-aminophenols to form an o-hydroxy anilide intermediate, which can then be cyclized under thermal or acidic conditions.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has gained popularity as it often leads to significantly shorter reaction times, cleaner reactions, and higher yields compared to conventional heating.[11][12][13][14] This technique is applicable to reactions with both carboxylic acids and aldehydes.[1]
Q2: What is the general reaction mechanism for the condensation of a 2-aminophenol with a carboxylic acid?
The reaction proceeds in several key steps, facilitated by a strong acid catalyst like PPA.
-
Activation of Carboxylic Acid: The catalyst (e.g., PPA) activates the carboxylic acid, often by forming a mixed phosphoric-carboxylic anhydride. This enhances the electrophilicity of the carbonyl carbon.[5]
-
N-Acylation: The amino group of the 2-aminophenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a phosphate group yield the critical 2-hydroxybenzanilide intermediate.[5]
-
Intramolecular Cyclization: The phenolic hydroxyl group, activated by the acidic medium, performs a nucleophilic attack on the amide carbonyl carbon. This intramolecular cyclodehydration step is often rate-limiting.
-
Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic benzoxazole ring.
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism for PPA-catalyzed benzoxazole synthesis.
Section 2: Troubleshooting Guide for Common Synthesis Issues
This section provides a structured, question-and-answer guide to troubleshoot specific problems encountered during benzoxazole synthesis.
Problem Area 1: Low or No Product Yield
Q2.1: My reaction has a very low yield or failed completely. Where should I start my investigation?
A low or zero yield can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[15] A systematic approach is crucial for diagnosis.[16]
Initial Checks:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (aldehyde/acid) are a primary cause of low yields.[15][17] 2-Aminophenols are particularly prone to air oxidation, which can introduce colored impurities.[17] Consider purifying your starting materials before use.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially if your reagents are sensitive to air or moisture.[17][18]
-
Reaction Conditions: Critically re-evaluate the temperature, reaction time, solvent, and catalyst choice. These are pivotal factors for a successful reaction.[18][19]
The following workflow can guide your troubleshooting process:
Caption: Decision workflow for troubleshooting low reaction yields.
Q2.2: My TLC shows unreacted starting materials even after extended reaction times. What should I do?
This indicates an incomplete or stalled reaction.[15] Consider the following actions:
-
Increase Temperature: The reaction may have a high activation energy. Incrementally increase the temperature while monitoring the reaction progress.[17] Some solvent-free reactions require temperatures of 130°C or higher to proceed efficiently.[8][17]
-
Check Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.[15][17] For reactions using PPA, ensure it is of a grade with sufficient P₂O₅ content, as this is crucial for activating the carboxylic acid.[5] For other catalysts, ensure they are fresh and have been stored correctly.[17] Sometimes, a modest increase in catalyst loading can dramatically improve conversion.[15]
-
Change the Solvent: The solvent choice can be critical. While many reactions are run neat or in high-boiling solvents like toluene or xylene, some catalysts show optimal performance in specific solvents like ethanol.[19]
Q2.3: I'm observing a new major spot on TLC, but it's not my desired benzoxazole. What could it be?
The formation of a stable intermediate is a common issue, particularly in aldehyde-based syntheses.
-
Stable Schiff Base: In the reaction between a 2-aminophenol and an aldehyde, the Schiff base intermediate can sometimes be very stable and fail to cyclize efficiently.[15][19] To promote the subsequent cyclization, you can try increasing the reaction temperature or switching to a catalyst more effective at promoting this step, such as a stronger Lewis acid.[19]
-
Incompletely Cyclized Anilide: In carboxylic acid-based syntheses, the o-hydroxy anilide intermediate may be isolated. If this is the case, the cyclodehydration step is the bottleneck. This requires more forceful conditions, such as higher temperatures or a stronger dehydrating agent/acid catalyst.[5]
-
Dimerization/Polymerization: Under excessively harsh conditions (high temperature or acidity), 2-aminophenol can self-condense or polymerize, leading to undesired byproducts.[17]
Problem Area 2: Purification and Work-up Challenges
Q2.4: The work-up of my reaction using Polyphosphoric Acid (PPA) is difficult. How can I improve it?
PPA is viscous and requires a specific work-up procedure for effective product isolation.
-
Quenching: After the reaction is complete, allow the mixture to cool slightly (but not solidify). Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice or into vigorously stirred ice-water.[20] This hydrolyzes the PPA in a controlled manner and precipitates the crude product.
-
Neutralization: The resulting aqueous solution will be strongly acidic. Slowly neutralize it with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is neutral or slightly basic.[7][21]
-
Extraction: Once neutralized, extract the product with a suitable organic solvent like ethyl acetate.[7][20][21] Perform multiple extractions to ensure complete recovery.
-
Washes: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[7][20]
Q2.5: My final product is impure. What are the best purification strategies for benzoxazoles?
-
Recrystallization: This is often a highly effective method for purifying solid benzoxazole derivatives. Common solvents include ethanol, or solvent pairs like acetone/acetonitrile or ethyl acetate/hexane.[21][22]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.[15] A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[19][23]
-
Charcoal Treatment: If your product has persistent colored impurities, often from oxidation of the 2-aminophenol starting material, treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent (e.g., hot ethyl acetate), add a small amount of activated charcoal, stir or heat briefly, and then filter the hot solution through celite to remove the charcoal before crystallization.[22]
Section 3: Protocols & Comparative Data
To provide a practical context, this section includes a detailed experimental protocol and a data table comparing the efficacy of different catalysts.
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via PPA Catalysis
This protocol describes a robust method for the condensation of 2-aminophenol with benzoic acid.[20]
Materials:
-
2-Aminophenol (1.09 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric Acid (PPA, ~40 g)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Combine 2-aminophenol (10 mmol) and benzoic acid (10 mmol) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (~40 g) to the flask.
-
Heat the mixture with stirring, first at 60°C for 2 hours, then increase the temperature to 120°C and maintain for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
After completion, allow the reaction to cool to approximately 80-90°C.
-
In a separate large beaker, prepare a mixture of ice and water.
-
Carefully and slowly pour the hot PPA solution into the vigorously stirred ice-water. A precipitate should form.
-
Continue stirring until all the PPA is hydrolyzed. Carefully neutralize the slurry with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography to afford the pure 2-phenylbenzoxazole.
Data Table: Comparison of Catalysts for Benzoxazole Synthesis
The choice of catalyst significantly impacts reaction efficiency. The following table summarizes results from a study on the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, highlighting the superior performance of a Brønsted acidic ionic liquid (BAIL) gel catalyst.[8]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%)[8] |
| 1 | H₂SO₄ (5) | 130 | 10 | 45 |
| 2 | HCl (5) | 130 | 10 | 40 |
| 3 | p-TsOH (5) | 130 | 8 | 65 |
| 4 | ZnCl₂ (5) | 130 | 8 | 55 |
| 5 | BAIL (1) | 130 | 5 | 87 |
| 6 | BAIL Gel (1) | 130 | 5 | 98 |
Reaction Conditions: 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), solvent-free.[8]
As the data shows, the heterogeneous BAIL gel catalyst provided a near-quantitative yield in a shorter time frame compared to traditional Brønsted and Lewis acids, demonstrating the potential for catalyst optimization to dramatically improve outcomes.[8]
References
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.). ResearchGate. [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020). Bentham Science Publisher. [Link]
-
Facile and Efficient One‐Pot Protocol for the Synthesis of Benzoxazole and Benzothiazole Derivatives using Molecular Iodine as Catalyst. (n.d.). Taylor & Francis Online. [Link]
-
Microwave-assisted hydrogen peroxide-mediated synthesis of benzoxazoles and related heterocycles via cyclodesulfurization. (2021). Taylor & Francis Online. [Link]
-
Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). MDPI. [Link]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020). Bentham Science Publishers. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). IOPscience. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Taylor & Francis Online. [Link]
- Process for the purification of substituted benzoxazole compounds. (2006).
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE. [Link]
-
How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015). ResearchGate. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
-
Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (n.d.). Asian Journal of Chemistry. [Link]
- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). Journal of Chemical Health Risks. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (2014). International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. [Link]
Sources
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- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
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- 5. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
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- 23. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-Alkyl-Benzoxazoles
Welcome to the technical support guide for the synthesis of 2-alkyl-benzoxazoles. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to streamline your synthetic efforts. Our guidance is based on a synthesis of established literature and practical, field-proven insights.
Section 1: Foundational Synthesis Strategies
The synthesis of 2-alkyl-benzoxazoles most commonly involves the condensation of a 2-aminophenol with an aliphatic carboxylic acid or its derivative.[1] This transformation proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.[1] While conceptually straightforward, the practical execution can be fraught with challenges related to reaction conditions, substrate reactivity, and side product formation.
The general synthetic pathway is illustrated below. The key steps involve the formation of an amide intermediate, which then undergoes a cyclodehydration reaction. The efficiency of this latter step is often the primary challenge, requiring catalysts or harsh conditions to drive the reaction to completion.
Caption: General reaction scheme for 2-alkyl-benzoxazole synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 2-alkyl-benzoxazoles in a practical question-and-answer format.
Q1: My reaction is giving a very low yield or has failed completely. What are the first steps I should take?
A: When faced with a low-yielding or failed reaction, a systematic investigation is essential.[2] Start by confirming the integrity of your starting materials, as this is a frequent source of problems.
-
Purity of 2-Aminophenol: 2-Aminophenol is susceptible to oxidation, which can result in colored impurities that may inhibit the reaction. Use freshly purchased or purified (e.g., recrystallized) material. Assess purity via melting point analysis or NMR.[3]
-
Purity of the Carboxylic Acid: Ensure the aliphatic carboxylic acid or its derivative (e.g., acid chloride, ester) is pure and anhydrous. Moisture can quench reagents and hinder the reaction.
-
Inert Atmosphere: Many condensation reactions, especially those involving sensitive catalysts or intermediates, benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
If starting materials are confirmed to be pure, the next step is to re-evaluate the reaction conditions.
Caption: Troubleshooting workflow for low-yield benzoxazole synthesis.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A: Side product formation is a common challenge that directly impacts yield and purification difficulty.
-
Uncyclized Amide Intermediate: The most common "side product" is often the uncyclized N-(2-hydroxyphenyl)alkanamide intermediate. Its presence indicates that the cyclodehydration step is the bottleneck. To overcome this, you may need more forcing conditions, such as higher temperatures or a stronger acid catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid) to facilitate the removal of water.[4][5]
-
Polymerization: Under harsh acidic or high-temperature conditions, 2-aminophenol and its derivatives can be prone to polymerization, leading to intractable tar-like materials.[3] To mitigate this, use the minimum effective temperature and reaction time.
-
Over-alkylation/Acylation: If using highly reactive alkylating or acylating agents, there is a risk of reaction at the phenolic hydroxyl group or on the benzoxazole ring itself, though this is less common for simple alkyl groups.[3]
Mitigation Strategy: The choice of catalyst and reaction conditions is paramount. For instance, using triflic anhydride (Tf₂O) with a mild base can activate tertiary amides under gentle conditions, often avoiding the high temperatures that lead to degradation.[6][7]
Q3: My reaction seems to stall and does not go to completion, even after extended time. What should I do?
A: A stalled reaction often points to catalyst deactivation or insufficient driving force.
-
Increase Temperature: If the reaction is monitored by TLC and shows no progress, a modest increase in temperature can often provide the necessary activation energy to push the equilibrium toward the product.[2]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or water generated during the reaction. Adding a fresh portion of the catalyst can sometimes restart the reaction.[3] Ensure the catalyst is active and handled correctly; for example, some Lewis acids are highly moisture-sensitive.
-
Water Removal: The cyclodehydration step produces water, which can be inhibitory. Using a Dean-Stark apparatus when reacting in a suitable solvent like toluene or xylene is a classic and effective method to remove water and drive the reaction to completion.[5]
Q4: I am struggling with the purification of my 2-alkyl-benzoxazole. What are the best practices?
A: Purification can be a major source of product loss. 2-Alkyl-benzoxazoles are typically neutral, non-polar to moderately polar compounds.
-
Column Chromatography: This is the most common method.[3] A silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is usually effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.
-
Recrystallization: If the product is a solid and of reasonable purity after initial work-up, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems include ethanol, acetonitrile, or mixed solvents like ethyl acetate/heptane.[8]
-
Acid/Base Wash: During the aqueous work-up, washing the organic layer with a dilute base (e.g., 5% NaHCO₃) can help remove any unreacted carboxylic acid, while a dilute acid wash (e.g., 1M HCl) can remove any unreacted 2-aminophenol. Be cautious, as some benzoxazoles may have limited stability to strong acids or bases.
Section 3: Validated Experimental Protocols
Here we provide detailed, step-by-step protocols for reliable synthesis methods.
Protocol 1: One-Pot Synthesis using Methanesulfonic Acid (MSA)
This protocol is adapted from a high-yield, one-pot procedure for converting carboxylic acids directly into 2-substituted benzoxazoles.[1][4] It is robust and avoids the need to isolate the intermediate acid chloride.
Caption: Experimental workflow for MSA-catalyzed synthesis.
Step-by-Step Procedure:
-
To a stirred solution of the aliphatic carboxylic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours to form the acid chloride in situ.
-
Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).
-
Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heat the reaction mixture to 100-120°C and monitor the progress by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkyl-benzoxazole.[1]
Protocol 2: Tf₂O-Promoted Synthesis from Tertiary Amides
This modern method allows for the synthesis of 2-alkyl-benzoxazoles under very mild conditions, which is particularly useful for sensitive substrates.[6][7]
Step-by-Step Procedure:
-
Add 2-fluoropyridine (1.0 mmol) to a solution of the tertiary amide (e.g., N,N-dimethylalkanamide) (0.55 mmol) in dichloromethane (DCM, 1 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution and stir for 15 minutes at 0 °C.
-
Add 2-aminophenol (0.5 mmol) and allow the reaction to warm to room temperature.
-
Stir for 1 hour, monitoring the reaction by TLC.[6]
-
Quench the reaction with triethylamine (Et₃N, 0.5 mL).
-
Evaporate the solvent and purify the residue by chromatography on silica gel (e.g., petroleum ether:ethyl acetate = 20:1) to yield the desired product.[6]
Section 4: Data Summary
The choice of synthetic method can significantly impact yield. The table below compares various catalytic systems for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and a corresponding precursor.
| Entry | Alkyl Precursor | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Acetic Acid | Lawesson's Reagent | None (MW) | MW | 5-15 min | Good | [1][9] |
| 2 | Phenylacetic Acid | Methanesulfonic Acid | Toluene | 110 | 2-4 h | ~90% | [4][10] |
| 3 | N,N-dimethyl-2-phenylacetamide | Tf₂O / 2-Fluoropyridine | DCM | RT | 1 h | 95% | [6] |
| 4 | Acetylacetone | Brønsted Acid / CuI | Dioxane | 100 | 12 h | 82% | [11] |
| 5 | Propanoic Acid | None (MW) | None (MW) | 150-200 | 10-30 min | Good | [1] |
Section 5: References
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
-
Chakraborti, A. K., Rudrawar, S., & Kumar, D. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Link]
-
Plaquet, A., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
-
Wang, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(5), 1234. [Link]
-
Tian, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
-
Wang, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25429. [Link]
-
Various Authors. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
-
Kozlov, N. S., & Kiselev, B. (1967). Catalytic synthesis of 2-alkylbenzoxazoles. Chemistry of Heterocyclic Compounds, 2, 248-249. [Link]
-
Various Authors. (2017). Synthesis of 2-substituted benzoxazoles. ResearchGate. [Link]
-
Hradilova, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19574-19584. [Link]
-
Hradilova, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central. [Link]
-
Sugita, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1406-1413. [Link]
-
Various Authors. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. ResearchGate. [Link]
-
Wang, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. [Link]
-
Various Authors. (2025). Synthesis of 2‐aryl benzoxazoles. ResearchGate. [Link]
-
Dang, M. H. D., et al. (2021). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 19(2), 342-346. [Link]
-
Various Authors. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzoxazole Synthesis Troubleshooting
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Instead of a generic overview, we will address specific, field-reported issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Reaction Discoloration and Multiple Byproducts
Question: My reaction mixture, which starts with 2-aminophenol, rapidly turns dark brown or black, and my TLC plate shows a complex mixture of spots near the baseline. What is causing this, and how can I prevent it?
Answer: This is a classic and highly common issue stemming from the oxidative degradation of your 2-aminophenol starting material. The phenol and aniline functionalities make this molecule highly susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen, especially at elevated temperatures. This leads to the formation of polymeric, highly colored quinone-imine type structures that are difficult to characterize and remove.
Mitigation Strategies:
-
Reagent Purity: 2-aminophenol can oxidize during storage. Always use the highest purity grade available or consider purifying it by recrystallization or sublimation before use.[1]
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Assemble your reaction glassware hot, cool it under a stream of inert gas (Argon or Nitrogen), and maintain a positive pressure of inert gas throughout the reaction.[2]
-
Degas Solvents: If using a solvent, ensure it is thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Chelating Agents: In highly sensitive reactions where trace metal catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes be beneficial, although this may interfere with certain metal-based catalysts.[1]
Issue 2: The Persistent Intermediate - Incomplete Cyclization
Question: My reaction appears to stall. TLC analysis shows consumption of my starting materials, but a new spot forms that only slowly converts to the final benzoxazole product. What is this intermediate, and how can I drive the reaction to completion?
Answer: The persistent intermediate is almost certainly the Schiff base (or imine), which is formed from the initial condensation of the 2-aminophenol with an aldehyde.[1][3] The subsequent step, the cyclization of this imine to the benzoxazole, is an oxidative process that requires the removal of two hydrogen atoms to form the aromatic ring. If the reaction conditions are not sufficiently oxidative, this intermediate will accumulate.
Strategies to Promote Cyclization:
-
Controlled Air/Oxygen Introduction: While excluding oxygen is critical to prevent starting material degradation (Issue 1), a controlled amount of oxidant is necessary for this specific step. If you are running the reaction under strictly inert conditions, the final aromatization may be inhibited.[1] Consider switching from high-purity argon to a standard nitrogen line, or in some cases, bubbling a gentle stream of air through the reaction mixture after the Schiff base has formed.
-
Choice of Catalyst: Many modern catalysts are designed to facilitate this oxidative cyclization. Heterogeneous catalysts, such as those based on metal oxides or supported metals, can be particularly effective.[4][5] Brønsted or Lewis acids can also promote the cyclization step.[6][7]
-
External Oxidants: In stubborn cases, stoichiometric oxidants like manganese (III) acetate or even elemental sulfur have been used to drive the aromatization.
Below is a diagram illustrating the key intermediate stage in the synthesis from an aldehyde.
Caption: General reaction pathway showing the stable Schiff base intermediate.
Issue 3: Competing N-Acylation vs. O-Acylation Pathways
Question: I am reacting 2-aminophenol with a carboxylic acid (using a dehydrating agent like PPA) or an acyl chloride. I'm getting a significant amount of a byproduct that is more polar than my desired benzoxazole. What is it?
Answer: You are observing the result of a classic kinetic vs. thermodynamic competition between N-acylation and O-acylation.[8][9] The amine group of 2-aminophenol is generally more nucleophilic than the hydroxyl group, leading to the rapid, kinetically favored formation of the N-acylated amide intermediate (2-hydroxyanilide). This is the desired productive pathway, as this intermediate readily cyclizes to the benzoxazole upon dehydration.
However, under certain conditions, the thermodynamically more stable O-acylated ester byproduct can form. This ester is less prone to cyclization and represents an off-target pathway.
How to Favor N-Acylation and Cyclization:
-
Temperature Control: Lower initial reaction temperatures often favor the kinetic N-acylation product. Once the amide intermediate is formed, the temperature can be increased to drive the dehydration and cyclization.
-
Activating Agents: When using a carboxylic acid, the choice of activating/dehydrating agent is crucial. Polyphosphoric acid (PPA) at high temperatures is effective because it strongly promotes the dehydration of the amide intermediate, pulling the equilibrium towards the final benzoxazole product.[10]
-
pH Control: When using an acyl chloride, running the reaction in the presence of a non-nucleophilic base can be critical. The base neutralizes the HCl byproduct, preventing protonation of the amine which would decrease its nucleophilicity and could favor O-acylation.
The following diagram illustrates this competitive pathway.
Caption: Competing N-Acylation and O-Acylation pathways in benzoxazole synthesis.
Issue 4: Dimeric and High Molecular Weight Impurities
Question: My mass spectrometry data shows a peak at roughly double the mass of my expected product. What could this be?
Answer: The presence of high molecular weight species, particularly at double the mass, often points to the formation of dimeric impurities.[11] This can occur through several mechanisms:
-
Dicarboxylic Acid Reactants: If you are using a dicarboxylic acid (e.g., terephthalic acid) with the intent of forming a bis-benzoxazole, incomplete reaction or side reactions can lead to a mixture of mono- and bis-adducts.
-
Intermolecular Reactions: An intermediate, such as the N-acylated amide, could potentially react with another molecule of 2-aminophenol instead of cyclizing intramolecularly. This is more prevalent at high concentrations.
-
Catalyst-Mediated Dimerization: Some catalytic systems, particularly under forcing conditions, might promote dimerization of the starting materials or the final product.[12]
Mitigation Strategies:
-
High Dilution: To favor the desired intramolecular cyclization over intermolecular side reactions, perform the reaction under high dilution conditions. This can be achieved by using a larger volume of solvent or by adding one of the reagents slowly over an extended period using a syringe pump.
-
Optimize Stoichiometry: Ensure a precise 1:1 stoichiometry between the 2-aminophenol and your coupling partner (for a mono-benzoxazole). An excess of either can lead to side reactions.
Quantitative Analysis: Impact of Catalyst Choice
The choice of catalyst can dramatically influence the yield and purity of the final product by promoting the desired reaction pathway and minimizing side reactions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole [1][4][6][7]
| Catalyst Type | Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages |
| Brønsted Acid | p-Toluenesulfonic acid | Toluene | 110 | 8 | ~75-85 | Inexpensive, but can require harsh conditions and difficult workup. |
| Lewis Acid | Samarium triflate | Water | 80 | 2 | ~90 | Mild conditions, often reusable, but can be expensive.[13] |
| Heterogeneous | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | >95 | High yield, catalyst is easily recovered and reused.[6][7] |
| Nanocatalyst | Fe3O4@SiO2-SO3H | Solvent-free | 100 | 1 | >90 | High efficiency, mild conditions, magnetic separation of catalyst.[1] |
Protocols & Methodologies
Protocol 1: General Synthesis of 2-Arylbenzoxazoles using a Heterogeneous Catalyst
This protocol is a representative example for synthesizing 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde using a reusable solid acid catalyst.[6]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 mmol, 109 mg), benzaldehyde (1.0 mmol, 106 mg), and the heterogeneous catalyst (e.g., BAIL gel, 1 mol%).[7]
-
Reaction Conditions: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to the optimized temperature (e.g., 130 °C) and stir vigorously for the required time (e.g., 5 hours).[6][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in petroleum ether) until the starting materials are consumed.
-
Work-up: After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).
-
Catalyst Separation: The solid catalyst can be separated by simple filtration or centrifugation. The recovered catalyst can be washed, dried, and reused.[6]
-
Purification: Transfer the organic solution to a separatory funnel, wash with saturated NaHCO3 solution (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[6][14]
Protocol 2: Troubleshooting Purification - Decolorization and Recrystallization
If your crude product is highly colored due to oxidative impurities, this procedure can significantly improve its purity.[14][15]
-
Dissolution: Dissolve the crude benzoxazole product in a suitable solvent in which it is highly soluble at elevated temperatures (e.g., ethyl acetate or acetone).[15]
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product) to the solution.[15]
-
Heating: Gently heat the mixture to just below the boiling point of the solvent and stir for 15-30 minutes. Do not boil vigorously, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper in a pre-heated funnel to remove the activated charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clarified filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Workflow
This decision tree can guide you from a common experimental observation to a potential solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. differencebetween.com [differencebetween.com]
- 9. difference.wiki [difference.wiki]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Synthesis and biological evaluation of bile acid dimers linked with 1,2,3-triazole and bis-beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Benzoxazole Cyclization
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazoles. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization for efficient benzoxazole cyclization. Our goal is to equip you with the expertise to overcome common experimental hurdles and achieve high-yielding, clean reactions.
Troubleshooting Guide: Overcoming Common Hurdles in Benzoxazole Synthesis
This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired benzoxazole is one of the most frequent challenges. A systematic approach to troubleshooting is essential for identifying the root cause.[1][2][3]
Question: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
Answer:
When faced with low yields, a systematic evaluation of your experimental setup is crucial. Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction. 2-aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and inhibit the desired transformation.[1]
-
Solution: Verify the purity of your starting materials using techniques like melting point analysis or spectroscopy. If necessary, purify the reagents by recrystallization or distillation before use.[4] Always use high-purity reagents for the best results.
-
-
Reaction Conditions: The choice of solvent, temperature, reaction time, and catalyst are all critical factors that dictate the success of the cyclization.[1]
-
Solution: Critically re-evaluate your reaction conditions. Consult the literature for precedents with similar substrates to establish a good starting point.[1] Consider screening different solvents and optimizing the temperature and reaction time. Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[1]
-
-
Catalyst Activity and Selection: An inappropriate or inactive catalyst is a common culprit for low yields.[1]
-
Solution: Ensure your catalyst is fresh and has been stored correctly. If you are using a recyclable catalyst, it may have lost activity.[1] The choice of catalyst is highly dependent on your substrates. For electron-rich or electron-neutral substrates, milder conditions may suffice, while electron-deficient substrates often require stronger acids or higher temperatures.[1][3] It is often beneficial to screen a small panel of catalysts to find the most effective one for your specific reaction.[1]
-
-
Inert Atmosphere: Reactions involving air- or moisture-sensitive reagents, catalysts, or intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Solution: Ensure your reaction is properly set up to exclude air and moisture, especially when working with sensitive compounds like 2-aminophenols.[1]
-
Issue 2: Stalled or Incomplete Reactions
Sometimes a reaction starts but fails to proceed to completion, leaving a significant amount of starting material.
Question: My reaction seems to stall and does not go to completion. What can I do?
Answer:
A stalled reaction can be frustrating, but several factors can be addressed to drive it to completion:
-
Insufficient Temperature: The reaction may lack the necessary activation energy to proceed.
-
Solution: Incrementally increase the reaction temperature while closely monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. This is particularly relevant for recyclable catalysts.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.
-
Solution: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can help drive the reaction to completion.[1]
-
Issue 3: Significant Side Product Formation
The formation of side products not only reduces the yield of the desired benzoxazole but also complicates purification.
Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer:
Minimizing side product formation is key to a successful synthesis. Here are some common side reactions and how to mitigate them:
-
Incomplete Cyclization: A common issue is the formation of an intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[1][4]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1]
-
Solution: To mitigate this, carefully control the reaction temperature and ensure a stoichiometric balance of reactants.[1]
-
-
N-Acylation without Cyclization: When using carboxylic acids or their derivatives, N-acylation of the 2-aminophenol can occur without the subsequent cyclization to the benzoxazole.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection and reaction optimization for benzoxazole synthesis.
Q1: What are the most common types of catalysts used for benzoxazole synthesis?
A1: A wide variety of catalysts have been successfully employed for benzoxazole synthesis. The most common classes include:
-
Brønsted or Lewis acids: These are classic catalysts for this transformation and include reagents like polyphosphoric acid (PPA) and triflic acid (TfOH).[1]
-
Metal catalysts: Transition metals like copper, palladium, and ruthenium are effective for various benzoxazole synthetic routes, including cross-coupling and dehydrogenative coupling reactions.[1][5]
-
Nanocatalysts: These materials, such as sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H), offer high surface area and reactivity, often with the benefit of being easily recoverable.[6]
-
Ionic liquids: Brønsted acidic ionic liquids (BAILs) have emerged as highly efficient and reusable catalysts, particularly in solvent-free conditions.[1][6]
Q2: How do I choose the right catalyst for my specific substrates?
A2: The optimal catalyst choice is highly dependent on the electronic properties of your substrates.[1][3]
-
For electron-rich or electron-neutral substrates , milder conditions and catalysts may be sufficient.
-
For electron-deficient substrates , which can be more challenging to cyclize, stronger acid catalysts or higher reaction temperatures are often required.[1][3] It is always recommended to consult the literature for similar substrate pairings to guide your catalyst selection.[1]
Q3: Can benzoxazole synthesis be performed under "green" or solvent-free conditions?
A3: Yes, there is a growing emphasis on developing environmentally friendly synthetic methods.[7] Several efficient protocols for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[8] These approaches often utilize heterogeneous catalysts that can be easily recovered and reused, minimizing waste.[6][7] For example, the reaction of 2-aminophenol with aldehydes can be effectively carried out without a solvent using a Brønsted acidic ionic liquid gel catalyst.[8]
Q4: What is a typical temperature range for benzoxazole synthesis?
A4: The optimal temperature for benzoxazole synthesis can vary significantly. Some reactions proceed efficiently at room temperature, especially with highly reactive substrates or very active catalysts.[8] However, many methods require elevated temperatures, typically ranging from 50°C to 140°C, to achieve good yields and reasonable reaction rates.[8] For instance, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst is often run at 130°C.[8]
Data Presentation: Impact of Reaction Conditions
The efficiency of benzoxazole formation is highly sensitive to reaction conditions. The choice of catalyst, solvent, and temperature can dramatically influence the yield and reaction time.
| Catalyst Type | Catalyst Example | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | p-Toluenesulfonic acid (p-TsOH) | 2-aminophenol, ethyl 2-cyano-2-(2-nitrophenyisulfonyloxyimino)acetate | Microwave | - | - | - | [9] |
| Ruthenium Complex | 2-aminophenol, phenyl methanol | Toluene | 150-200 | - | - | [6] | |
| Heterogeneous | Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, benzaldehyde | Solvent-free | 130 | 5 | 98 | [9] |
| Fe3O4@SiO2-SO3H | 2-aminophenol, benzaldehyde | Solvent-free | - | - | - | [6] | |
| Nanocatalyst | Ag@TiO2 nanocomposite | 2-aminophenol, aromatic aldehydes | Aqueous media | - | - | - | [5] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions
This protocol is adapted from a method for solvent-free synthesis and is effective for a range of aldehydes.[1][10]
Materials:
-
2-Aminophenol (1.0 mmol, 109 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
BAIL gel catalyst (0.010 g, ~1 mol%)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst in a 5 mL reaction vessel equipped with a magnetic stir bar.[1]
-
Reaction: Heat the reaction mixture to 130°C with stirring for 5 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Workup: After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).[1]
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[1]
-
Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Eluent (a solvent system in which the starting materials and product have different Rf values, e.g., ethyl acetate/hexane)
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting materials as references.
-
Place the plate in the chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.[1]
Visualizations
Proposed Cyclization Pathway
The synthesis of benzoxazoles from 2-aminophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.[1]
Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the cyclization step of benzoxazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Yields in One-Pot Benzoxazole Synthesis
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with low yields in one-pot benzoxazole reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deep, mechanistic understanding of the common pitfalls and how to systematically overcome them. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you navigate the complexities of this versatile heterocyclic synthesis.
I. Foundational Knowledge: Understanding the One-Pot Benzoxazole Synthesis
Before delving into troubleshooting, it's crucial to have a solid grasp of the fundamental reaction mechanism. The one-pot synthesis of 2-substituted benzoxazoles, most commonly from a 2-aminophenol and an aldehyde or carboxylic acid, proceeds through a well-established pathway.
The initial and often rapid step is the condensation of the 2-aminophenol with the carbonyl compound to form a Schiff base (or an amide in the case of a carboxylic acid derivative).[1] This intermediate then undergoes a rate-determining intramolecular cyclization, followed by dehydration or oxidation, to yield the final benzoxazole product.[1] The efficiency of this overall transformation is highly dependent on the delicate balance of these sequential reactions within a single pot.
Caption: Generalized reaction mechanism for one-pot benzoxazole synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during one-pot benzoxazole synthesis in a question-and-answer format.
Q1: My reaction has a very low yield, or I'm not seeing any product formation. Where do I start?
A1: When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential.[2] The most common culprits can be broadly categorized into three areas: starting material quality, reaction conditions, and the reaction setup itself.
Initial Troubleshooting Workflow:
Caption: A logical workflow for initial troubleshooting of low yields.
Q2: How critical is the purity of my starting materials, and how can I check it?
A2: The purity of your 2-aminophenol and carbonyl compound is paramount. Impurities can act as catalyst poisons, participate in side reactions, or alter the reaction kinetics, all of which can drastically reduce your yield.[2] 2-Aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities.[3]
Protocol 1: Verifying Starting Material Purity
-
Visual Inspection: Oxidized 2-aminophenol often appears as a dark-colored solid instead of a white or off-white powder. Significant discoloration is a red flag.
-
Melting Point Analysis: Determine the melting point of your starting materials and compare it to the literature value. A broad or depressed melting point is a strong indicator of impurities.
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of each starting material in a suitable solvent and run a TLC. The presence of multiple spots confirms the presence of impurities.
-
NMR Spectroscopy: For a definitive assessment, acquire a ¹H NMR spectrum of your starting materials. The presence of unexpected signals will indicate the type and extent of impurities.
Q3: I've confirmed my starting materials are pure, but my yields are still low. What reaction parameters should I investigate?
A3: Once starting material purity is ruled out, the next step is to scrutinize your reaction conditions. The choice of catalyst, solvent, temperature, and reaction time are all interconnected and can significantly impact the outcome.[2]
Key Reaction Parameters and Their Impact:
| Parameter | Causality and Field-Proven Insights | Troubleshooting Steps |
| Catalyst | The catalyst's role is to facilitate both the initial condensation and the subsequent cyclization. The choice of a Brønsted or Lewis acid, or a heterogeneous catalyst, can dramatically influence the reaction rate and selectivity.[4] An inappropriate or inactive catalyst is a common cause of failure. | Screen Catalysts: If using a literature procedure, ensure your catalyst is of the same grade. Consider screening a small panel of catalysts (e.g., p-TsOH, Zn(OTf)₂, various nanocatalysts).[4][5] Optimize Loading: Catalyst loading is critical; too little may result in a sluggish reaction, while too much can lead to side product formation. A typical starting point is 5-10 mol%, but optimization may be required.[6] |
| Solvent | The solvent's polarity can influence the stability of intermediates and transition states.[7] Polar aprotic solvents like DMF and acetonitrile often favor the cyclization step.[7] However, greener solvents like ethanol have also proven effective.[5] | Solvent Screen: Perform small-scale reactions in a variety of solvents with different dielectric constants (e.g., Toluene, DCM, Acetonitrile, Ethanol, DMF). Ensure Anhydrous Conditions: If your reaction is sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Temperature | Temperature provides the necessary activation energy for the reaction.[6] Insufficient temperature can lead to a stalled reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.[6] Some reactions may require temperatures as high as 130°C to proceed efficiently.[8] | Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50°C, 80°C, and reflux) to determine the optimal condition. Monitor the reaction progress by TLC at each temperature. |
| Reaction Time | Incomplete conversion is a frequent source of low yields. It's crucial to allow sufficient time for the reaction to reach completion. | Reaction Monitoring: Monitor the reaction progress closely using TLC.[2] Spot the reaction mixture alongside your starting materials to track their consumption and the formation of the product. The reaction is complete when the starting material spot has disappeared. |
Protocol 2: Systematic Optimization of Reaction Conditions
-
Establish a Baseline: Set up a small-scale reaction using the conditions from your original procedure or a reliable literature source.
-
One-Variable-at-a-Time Approach:
-
Catalyst Screening: Using the baseline conditions, test a few different catalysts at a constant loading (e.g., 10 mol%).
-
Solvent Screening: With the best catalyst from the previous step, screen a range of solvents.
-
Temperature Optimization: Using the optimal catalyst and solvent, run the reaction at three different temperatures (e.g., room temperature, 60°C, and reflux).
-
-
Monitor Progress: For each reaction, take aliquots at regular intervals (e.g., every hour) and analyze by TLC to determine the rate of product formation and the consumption of starting materials.
Q4: I see a new spot on my TLC that isn't my product, and my starting material is being consumed. What could this be?
A4: The formation of a stable intermediate, most commonly the Schiff base, is a frequent cause of low yields in one-pot benzoxazole syntheses from aldehydes.[1] In some cases, this intermediate is slow to cyclize under the reaction conditions.
Troubleshooting Stable Intermediate Formation:
Caption: Decision tree for addressing stable intermediate formation.
Mechanistic Insight: The cyclization of the Schiff base is often the rate-determining step. This step can be under either kinetic or thermodynamic control.[9] At lower temperatures, the reaction may favor the more rapidly formed but less stable Schiff base (kinetic control).[10] Increasing the temperature can provide the energy needed to overcome the activation barrier for cyclization and shift the equilibrium towards the more stable benzoxazole product (thermodynamic control).[10]
Protocol 3: Characterizing and Overcoming a Stable Intermediate
-
Isolation and Characterization: If a significant amount of the intermediate is formed, attempt to isolate it by column chromatography. Characterize the isolated compound by NMR and mass spectrometry to confirm its identity as the Schiff base.[11][12]
-
Pushing the Equilibrium:
-
Increase Temperature: As mentioned, increasing the reaction temperature can promote cyclization.
-
Add a Dehydrating Agent: The cyclization step involves the elimination of water. Adding a dehydrating agent, such as molecular sieves, can help drive the reaction to completion.
-
Change the Catalyst: A stronger Lewis or Brønsted acid may be more effective at catalyzing the cyclization step.
-
-
Two-Step Synthesis: As a last resort, consider a two-step approach. First, synthesize and isolate the Schiff base intermediate. Then, subject the purified intermediate to different cyclization conditions to find an optimal method for the final ring-closing step.
III. Data-Driven Method Selection
To aid in your experimental design, the following tables provide a comparative overview of various catalytic systems and solvents for the one-pot synthesis of 2-substituted benzoxazoles.
Table 1: Comparison of Catalytic Systems for One-Pot Benzoxazole Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Average Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | - | None | 150-180 | 4-5 | 85-95 | [13] |
| Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles | - | None | 70 | 0.5 | ~90 | [13] |
| Brønsted acidic ionic liquid gel | 1 mol% | Solvent-free | 130 | 5 | 98 | [8] |
| ZnS Nanoparticles | 0.003 g | Ethanol | 70 | 1 | 96 | [5][6] |
| NiSO₄ | - | Ethanol | Ambient | 2 | 90 | [6] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Dielectric Constant (approx.) | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethanol | 24.5 | NiSO₄ | Ambient | 120 | 90 | [6] |
| Acetonitrile (CH₃CN) | 37.5 | NiSO₄ | Ambient | 180 | 74 | [6] |
| Dichloromethane (DCM) | 9.1 | NiSO₄ | Ambient | 200 | 65 | [6] |
| Dimethylformamide (DMF) | 36.7 | NiSO₄ | Ambient | 150 | 54 | [6] |
IV. Conclusion
Successfully troubleshooting low yields in one-pot benzoxazole synthesis requires a blend of systematic experimentation and a solid understanding of the underlying reaction mechanism. By carefully considering the purity of your starting materials, and methodically optimizing your reaction conditions, you can significantly improve your chances of success. This guide provides a framework for this process, empowering you to diagnose and solve the common challenges associated with this important transformation. Should you require further assistance, please do not hesitate to reach out to our technical support team.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solution Stability of 2-Substituted Benzoxazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. 2-substituted benzoxazoles are privileged scaffolds in medicinal chemistry and materials science, but their utility can be compromised by inherent stability issues in solution.[1][2] This document provides in-depth, experience-driven answers to common challenges, troubleshooting workflows, and validated protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts
This section addresses the fundamental stability questions that form the basis of handling 2-substituted benzoxazoles in a laboratory setting.
Question 1: What is the primary stability concern when working with 2-substituted benzoxazoles in solution?
The principal stability issue is the hydrolysis of the benzoxazole ring structure.[1] This chemical degradation pathway involves the cleavage of the oxazole portion of the bicyclic system, particularly the C-O bond, leading to the formation of N-(2-hydroxyphenyl)amide derivatives.[1][3] While many derivatives are reported to be stable in solid form to air and light, their stability in aqueous or protic solutions can be a significant experimental hurdle.[4]
Question 2: How significantly does pH influence the stability of the benzoxazole core?
The pH of the solution is the most critical factor governing the stability of the benzoxazole ring. The ring is highly susceptible to acid-catalyzed hydrolysis.[3][5] Under acidic conditions (e.g., pH below 4.6), rapid and non-enzymatic hydrolysis can occur.[5] The rate of hydrolysis typically shows a bell-shaped curve dependency on pH, with maximum instability often observed in the moderately acidic range.[3] In contrast, some model compounds have shown greater stability in neutral or mildly basic (e.g., 0.1 N NaOH) solutions, although this is not universally true for all derivatives.[3] Therefore, controlling the pH of your buffers and formulations is paramount.
Question 3: Does the nature of the substituent at the 2-position affect the compound's stability?
Yes, the electronic and steric properties of the C2-substituent have a marked effect on the rate of hydrolysis. For instance, replacing a methyl group at the C2 position with a phenyl group was found to decrease the reactivity towards hydrolysis by approximately 100-fold in acidic aqueous methanol.[3] This suggests that electron-withdrawing or bulky groups at the C2 position can influence the electrophilicity of the C2 carbon, thereby altering its susceptibility to nucleophilic attack by water. When designing experiments, the specific nature of your C2 substituent must be considered as a key variable in predicting stability.
Question 4: What role do solvents play in the stability and degradation of these compounds?
Solvent choice is crucial. While many synthetic protocols use polar aprotic solvents like DMF, DMSO, or DCM with good results, these are typically under anhydrous or reaction-specific conditions.[6][7] When preparing stock solutions for biological assays, DMSO is common. However, the primary issue arises when the DMSO stock is diluted into an aqueous buffer. The presence of water, especially if the buffer is acidic, can initiate hydrolysis. Protic solvents like ethanol or water can participate in hydrogen bonding and may facilitate degradation pathways.[6] It is essential to evaluate the stability of the compound in the final assay solvent system, not just the stock solution.
Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation
This section is formatted to help you diagnose and resolve common stability-related problems encountered during your research.
Scenario 1: "My HPLC analysis shows a new peak appearing over time, with a corresponding decrease in the parent compound's peak area. What is happening?"
-
Diagnosis: This is a classic sign of chemical degradation. The new peak likely corresponds to a hydrolysis product, such as the ring-opened N-(2-hydroxyphenyl)amide.[3]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The expected mass will be that of your parent compound + 18 Da (the mass of water).[8]
-
Check the pH: Measure the pH of the solution in which the degradation is observed. If it is acidic, this is the most probable cause.[5]
-
Investigate Solvent: Are you using an aqueous or protic solvent? Consider if a less reactive solvent could be used, or if the experiment can be run for a shorter duration.
-
Temperature Control: Elevated temperatures will accelerate hydrolysis. Ensure your samples are being stored and handled at the lowest practical temperature.
-
Scenario 2: "My compound is stable in its DMSO stock solution but degrades rapidly when I dilute it into my aqueous assay buffer."
-
Diagnosis: This indicates that a component of your assay buffer is triggering the degradation. The most likely culprits are the pH of the buffer and the presence of water itself.
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for buffer-induced degradation.
Section 3: The Mechanism of Hydrolytic Degradation
Understanding the chemical pathway of degradation is key to preventing it. The acid-catalyzed hydrolysis of a 2-substituted benzoxazole primarily proceeds through a C-O bond fission mechanism.[1]
-
Protonation: The reaction is initiated by the protonation of the nitrogen atom in the oxazole ring, which increases the electrophilicity of the C2 carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic C2 carbon.
-
Intermediate Formation: This leads to the formation of a tetrahedral intermediate, likely a 2-hydroxy-benzoxazoline.[1]
-
Ring Opening: This unstable intermediate collapses, resulting in the cleavage of the C-O bond to yield the final, more stable N-(2-hydroxyphenyl)amide product.[1][3]
Caption: The acid-catalyzed hydrolytic degradation pathway.
Section 4: Experimental Protocols & Best Practices
To proactively assess and manage stability, a forced degradation study is highly recommended during early-stage development.
Protocol 4.1: Forced Degradation Study in Aqueous Buffers
This protocol is designed to rapidly assess the stability of a 2-substituted benzoxazole under various pH conditions.
Objective: To determine the rate of degradation at acidic, neutral, and basic pH, and to identify the primary degradation products.
Materials:
-
Test Compound (2-substituted benzoxazole)
-
DMSO (HPLC grade)
-
Buffers:
-
0.1 M HCl (pH ~1)
-
Phosphate Buffer (pH 5.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Phosphate Buffer (pH 9.0)
-
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector[8]
-
Calibrated pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Reaction Setup: For each pH condition (1, 5.0, 7.4, 9.0), add the appropriate amount of stock solution to the buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after adding the compound to each buffer, withdraw an aliquot, quench the reaction by diluting it 1:10 in a 50:50 acetonitrile:water solution, and analyze by HPLC. This is your T=0 reference point.
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Immediately quench each sample as described in step 3.
-
HPLC Analysis: Analyze all quenched samples using a validated HPLC method (see Protocol 4.2).
-
Data Analysis: For each pH condition, plot the percentage of the parent compound remaining versus time. Calculate the degradation rate constant (k) and half-life (t½) if possible. Identify and quantify major degradants.
Protocol 4.2: General HPLC Method for Stability Monitoring
Objective: To separate and quantify the parent benzoxazole from its potential degradation products.
Equipment & Reagents:
-
HPLC system with UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Method:
-
Gradient Elution:
-
Start with a gradient of 5-10% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound and also scan across a range (e.g., 210-400 nm) with a PDA detector to identify new peaks.
-
Injection Volume: 10-20 µL.
Self-Validation Note: The appearance of a new, more polar peak (earlier retention time on reverse-phase HPLC) that grows over time as the parent peak diminishes is a strong, self-validating indicator of hydrolysis.
Data Summary & Recommended Conditions
Based on literature and experimental evidence, the following tables summarize the expected stability behavior and recommended handling conditions.
Table 1: Influence of pH on Benzoxazole Hydrolysis Rate [3][5]
| pH Range | Condition | Expected Rate of Hydrolysis | Primary Degradation Pathway |
| < 4.5 | Strongly Acidic | Very Rapid | Acid-catalyzed Hydrolysis |
| 4.5 - 6.5 | Mildly Acidic | Moderate to Rapid | Acid-catalyzed Hydrolysis |
| 6.8 - 8.0 | Neutral / Mildly Basic | Slow to Negligible | Hydrolysis (generally slow) |
| > 8.5 | Basic | Variable (compound-specific) | Base-catalyzed Hydrolysis |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Solid Compound | Store at room temperature or refrigerated, protected from light. | Generally stable in solid form.[4] |
| Stock Solution | Prepare in anhydrous DMSO or other suitable aprotic solvent. Store at -20°C or -80°C. | Minimizes presence of water and low temperature slows kinetics. |
| Aqueous Solutions | Prepare fresh before each experiment. Use neutral or slightly basic buffers (pH 7.0-8.0). | Avoids acid-catalyzed hydrolysis, the primary degradation route. |
| Experimental Setup | Minimize incubation times and use the lowest practical temperature. | Reduces the opportunity for time and temperature-dependent degradation. |
References
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
-
Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.[9]). (n.d.). ResearchGate.
- Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. (n.d.).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.).
- Solvent effects and selection for benzoxazole form
- Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025).
- Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (n.d.). Organic Chemistry Portal.
- A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry. (2017). Synlett.
- Analytical Techniques In Stability Testing. (2025).
- Validating the Structure of Synthesized Benzoxazole Derivatives: A Compar
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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Recrystallization of Benzoxazole Esters: A Technical Support Guide
From the desk of a Senior Application Scientist,
Welcome to our dedicated technical support center for the purification of benzoxazole esters. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested advice to overcome common challenges in the recrystallization of this important class of compounds. Benzoxazoles are a vital scaffold in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1] This resource is structured to address your most pressing questions and troubleshoot issues you may encounter at the bench.
Troubleshooting Guide: When Your Recrystallization Doesn't Go as Planned
This section is dedicated to resolving specific experimental hurdles. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to get your purification back on track.
Question 1: My benzoxazole ester is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon in recrystallization. It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[2][3] This is particularly prevalent when the melting point of your compound is lower than the boiling point of the chosen solvent, or when there's a high concentration of impurities.[3][4] The resulting oil often traps impurities, defeating the purpose of recrystallization.[2][5]
Causality and Remediation:
-
Re-dissolve and Dilute: The most immediate fix is to heat the solution to redissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly.[3] This can shift the saturation point and favor crystal formation upon slow cooling.
-
Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[3] Ensure the hot, saturated solution is allowed to cool to room temperature undisturbed and as slowly as possible. Insulating the flask can help.
-
Solvent System Modification: If the issue persists, a change in solvent is warranted. Consider a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using a high-boiling point solvent like ethanol, try a mixture with a lower-boiling point co-solvent like ethyl acetate or dichloromethane.
Question 2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What are my next steps?
Answer:
The absence of crystal formation upon cooling usually points to one of two issues: either the solution is not sufficiently saturated, or there's a kinetic barrier to nucleation.
Causality and Remediation:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal formation.
-
-
Increase Supersaturation:
-
Evaporation: If nucleation techniques fail, it's likely you've used too much solvent.[2][7] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Cooling: Further cooling in an ice bath can decrease the solubility of your compound and promote crystallization.[3]
-
Question 3: My recrystallization yield is very low. How can I improve it?
Answer:
Low yield is a common problem in recrystallization and can often be attributed to using an excessive amount of solvent or premature filtration.[8][9]
Causality and Remediation:
-
Minimize Solvent Usage: The key to a good yield is to use the minimum amount of hot solvent necessary to fully dissolve your crude product.[6][8] Adding solvent in small portions to the heated mixture is a good practice.
-
Prevent Premature Crystallization: If your compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product.[10] To prevent this, keep the filtration apparatus (funnel and receiving flask) hot. Using a stemless funnel can also help prevent clogging.[10]
-
Recover from Mother Liquor: After filtering your crystals, the remaining solution (mother liquor) will still contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the recrystallization of benzoxazole esters, providing foundational knowledge to help you design more effective purification protocols.
Question 1: What is the best solvent for recrystallizing my benzoxazole ester?
Answer:
The ideal recrystallization solvent is one in which your benzoxazole ester is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] A general rule of thumb is "like dissolves like."[11][12] Since you are working with an ester, solvents like ethyl acetate can be a good starting point.[11][12]
For benzoxazole-containing compounds, a range of solvents and solvent systems have proven effective:
-
Single Solvents: Ethanol, methanol, and toluene can be effective for some benzoxazole derivatives.[13][14]
-
Mixed Solvents: These often provide the best results by allowing for fine-tuning of solvent polarity. Common and effective mixtures include:
Solvent Selection Workflow:
Caption: A decision workflow for selecting a suitable recrystallization solvent.
Question 2: How can I remove colored impurities from my product?
Answer:
Colored impurities can often be removed by treating the hot solution with activated charcoal.[6] The charcoal has a high surface area and adsorbs the colored compounds.
Experimental Protocol:
-
Dissolve your crude benzoxazole ester in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the mixture and bring it back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly lighter in color.
-
Proceed with the slow cooling and crystallization of the purified product.
Question 3: What is the difference between crystallization and precipitation, and why is it important?
Answer:
While both processes result in a solid from a solution, they are fundamentally different.
-
Crystallization is a slow, controlled process where molecules arrange themselves into a well-defined, ordered crystal lattice. This process is selective and tends to exclude impurities.[7]
-
Precipitation is a rapid process where the solid "crashes out" of solution in a disordered, often amorphous state.[7] This rapid formation can trap impurities within the solid matrix.
For purification, promoting crystallization over precipitation is essential. This is achieved through slow cooling and avoiding "shock cooling" (e.g., plunging a hot flask into an ice bath).[7]
Experimental Protocols
General Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization of benzoxazole esters.
Data Presentation: Common Recrystallization Solvents
| Solvent/System | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A versatile solvent, often used in a mixture with water.[16] |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77 | Moderately Polar | A good starting point for esters due to the "like dissolves like" principle.[11][12] |
| Acetone | 56 | Polar Aprotic | Can be used alone or in mixtures, for example, with acetonitrile or hexanes.[11][15] |
| Toluene | 111 | Non-polar | Suitable for less polar benzoxazole esters. |
| Hexanes | ~69 | Non-polar | Often used as the "poor" solvent in a mixed solvent system to induce crystallization.[11][13] |
| Water | 100 | Very Polar | Can be used for more polar compounds or as the "poor" solvent with alcohols.[11][16] |
References
-
CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
San Diego State University. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
MDPI. (2023, March 27). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
-
CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
PubMed Central. (2020, February 11). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Retrieved from [Link]
-
O-Chem. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
ACS Publications. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate and Other 2-Substituted Benzoxazoles for Drug Discovery
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities. The versatility of this heterocyclic system is largely dictated by the nature of the substituent at the 2-position. This guide provides a comparative analysis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate , a promising but less-studied derivative, against more common 2-substituted benzoxazoles such as those bearing methyl, phenyl, and amino groups. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this important class of compounds.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole moiety, consisting of a benzene ring fused to an oxazole ring, is a key pharmacophore in a multitude of biologically active molecules.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapeutics. The substituent at the 2-position plays a pivotal role in defining the compound's electronic properties, steric profile, and ultimately, its biological target and efficacy.[2] Modifications at this position have yielded compounds with antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]
Synthesis Strategies for 2-Substituted Benzoxazoles
The construction of the 2-substituted benzoxazole core is a well-established area of organic synthesis, with numerous methodologies available. The most common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5] Greener synthetic routes, utilizing catalysts like fly ash or iodine, have also been developed to improve efficiency and reduce environmental impact.[3]
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is limited, a reliable synthetic route can be extrapolated from established protocols for similar 2-alkyl-substituted benzoxazoles. A plausible approach involves the condensation of methyl 3-amino-4-hydroxybenzoate with propionyl chloride or propionic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for the Synthesis of 2-Alkyl-1,3-benzoxazoles
-
Amide Formation: To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, slowly add the corresponding acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate N-(2-hydroxy-5-(methoxycarbonyl)phenyl)alkanamide.
-
Cyclization: The crude intermediate is then subjected to cyclodehydration. This can be achieved by heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
The reaction mixture is heated at 80-120 °C for several hours.
-
After cooling, the mixture is carefully poured into ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-alkyl-1,3-benzoxazole-5-carboxylate.
Comparative Analysis of 2-Substituted Benzoxazoles
The nature of the substituent at the 2-position significantly influences the physicochemical properties and biological activities of the benzoxazole derivatives. Below is a comparative overview of this compound against other key analogues.
| Substituent at 2-Position | General Properties | Reported Biological Activities | Key SAR Insights |
| Ethyl (in this compound) | Expected to have moderate lipophilicity. The ethyl group provides a balance between steric bulk and flexibility. | Data not widely available. By analogy, potential for antimicrobial or anti-inflammatory activity. | The ethyl group may provide optimal hydrophobic interactions within a target binding pocket. The ester at the 5-position can act as a hydrogen bond acceptor or be a site for further modification. |
| Methyl | Lower lipophilicity compared to the ethyl analogue. Minimal steric hindrance. | Used as a flavoring agent and a synthetic building block.[6] Derivatives show antimicrobial activity by inhibiting bacterial DNA gyrase.[6] | The small size of the methyl group allows for easier access to sterically constrained binding sites. |
| Phenyl | Increased lipophilicity and potential for π-π stacking interactions. | Potent antimicrobial and anticancer activities.[7][8] Some derivatives act as selective COX-2 inhibitors for anti-inflammatory effects. | The phenyl ring can be substituted to modulate electronic properties and enhance binding affinity. Electron-withdrawing or donating groups on the phenyl ring can fine-tune the biological activity.[9] |
| Amino | Increased polarity and hydrogen bonding potential. | Broad-spectrum antifungal and antimicrobial activities.[4][10] Some derivatives are investigated as enzyme inhibitors.[11] | The amino group can act as a key hydrogen bond donor, crucial for interaction with biological targets. It also serves as a handle for further derivatization. |
Experimental Data and Performance Comparison
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP * | General Solubility |
| This compound | C₁₁H₁₁NO₃ | 205.21 | 2.35 | Likely soluble in organic solvents, low aqueous solubility. |
| 2-Methylbenzoxazole | C₈H₇NO | 133.15 | 1.89 | Soluble in organic solvents.[12] |
| 2-Phenylbenzoxazole | C₁₃H₉NO | 195.22 | 3.45 | Soluble in organic solvents, poor aqueous solubility. |
| 2-Aminobenzoxazole | C₇H₆N₂O | 134.14 | 1.21 | Moderately soluble in polar organic solvents. |
*Predicted LogP values are estimations and can vary based on the algorithm used.
Biological Activity: A Case Study in Antimicrobial Performance
To illustrate the impact of the 2-substituent, let's consider the antimicrobial activity of different benzoxazole derivatives against common pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from various studies.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| 2-Phenylbenzoxazole derivative | E. coli | 25 | [3] |
| 2-Phenylbenzoxazole derivative | S. aureus | 12.5 | [3] |
| 2-Aminobenzoxazole derivative | B. subtilis | 3.12 | [13] |
| 2-Aminobenzoxazole derivative | C. albicans | 6.25 | [13] |
Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Structure-Activity Relationship (SAR) Insights
The accumulated data on 2-substituted benzoxazoles allows for the deduction of several key SAR principles:
-
Lipophilicity and Permeability: Increasing the lipophilicity at the 2-position (e.g., phenyl vs. methyl) can enhance membrane permeability, which is often beneficial for antimicrobial activity. However, excessive lipophilicity can lead to poor aqueous solubility and off-target toxicity. The ethyl group in our target compound offers a moderate increase in lipophilicity compared to a methyl group.
-
Electronic Effects: The electronic nature of the 2-substituent influences the overall electron density of the benzoxazole ring system. Electron-withdrawing groups can enhance the acidity of the benzoxazole proton, potentially influencing interactions with biological targets.[9]
-
Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors, such as the amino group in 2-aminobenzoxazole, can facilitate specific interactions with target proteins, leading to high potency. The ester group at the 5-position of this compound can also act as a hydrogen bond acceptor.
-
Steric Factors: The size and shape of the 2-substituent are critical for fitting into the binding pocket of a target enzyme or receptor. While a larger group like phenyl can form more extensive interactions, it may also introduce steric clashes.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound in the context of other 2-substituted benzoxazoles. While direct experimental data for our primary compound of interest is sparse, by analyzing the structure-activity relationships of its analogues, we can infer its potential as a valuable scaffold in drug discovery. The 2-ethyl group provides a unique balance of lipophilicity and steric bulk that warrants further investigation.
Future research should focus on the efficient synthesis and comprehensive biological evaluation of this compound and its derivatives. Screening against a diverse panel of biological targets, including microbial enzymes, kinases, and receptors, will be crucial in elucidating its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of benzoxazole-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a bicyclic system composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The versatility of this scaffold stems from its ability to interact with various biological targets, which can be finely tuned by substitutions at different positions of the ring system.[5][6]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzoxazole derivatives with a specific focus on the 2-ethyl substituent. While much of the literature broadly covers 2-aryl or other bulky 2-substituents, the impact of small alkyl groups like ethyl is a nuanced yet critical aspect of lead optimization. We will dissect the influence of the 2-ethyl group on biological activity, compare its performance with related analogs and key bioisosteric alternatives, and provide detailed experimental protocols for synthesis and evaluation.
Core Structure-Activity Relationship (SAR) of 2-Alkyl-Benzoxazoles
The substitution at the C2 position of the benzoxazole ring is a primary determinant of the molecule's biological activity.[5] This position acts as a key vector for modifying steric, electronic, and hydrophobic properties, directly influencing target binding and overall pharmacological profile.
The Influence of Small Alkyl Groups (Methyl vs. Ethyl)
While extensive research has focused on 2-aryl and 2-heteroaryl benzoxazoles for activities like anticancer and kinase inhibition, the role of small 2-alkyl groups is particularly relevant in the context of antimicrobial agents.[7][8]
-
2-Ethyl Derivatives : Studies have shown that 2-ethyl-benzoxazole derivatives can serve as crucial intermediates for compounds with significant antimicrobial activity. For instance, (2-Ethyl benzoxazol-5-yl) methanol and 2-Ethyl benzoxazole-5-carbaldehyde have been used to synthesize α,β-unsaturated derivatives that were screened for antimicrobial properties.[9] A separate study reported the synthesis of a 1,3,4-oxadiazole derivative incorporating a 2-ethyl-benzoxazole moiety, which demonstrated notable antimicrobial effects against various bacterial and fungal strains.[10]
-
2-Methyl Derivatives : The 2-methyl analog serves as a valuable comparison point. While direct research on the biological mechanism of 2-methylbenzoxazole itself is limited, its scaffold is a foundational element in developing potent derivatives, particularly monoamine oxidase (MAO) inhibitors and antimicrobials that target bacterial DNA gyrase.[11][12]
The general trend observed is that the 2-position tolerates a variety of substituents, and even small changes, such as extending a methyl to an ethyl group, can modulate potency and selectivity. This is often due to optimizing hydrophobic interactions within the target's binding pocket. However, a comprehensive study directly comparing a homologous series of 2-alkyl chains (methyl, ethyl, propyl, etc.) against a single target is not extensively documented in the literature, representing a potential avenue for future research.
dot
Caption: General SAR at the C2 position of the benzoxazole core.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the antimicrobial activity of a representative 2-ethyl-benzoxazole derivative compared to a standard antibiotic. This highlights the potential of this specific substitution pattern.
| Compound ID | Structure | Organism | MIC (µ g/disc ) | Reference |
| 6c | 4-[5-(2-ethyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-yl] phenol | S. aureus | 5 | [10] |
| E. coli | 5 | [10] | ||
| A. niger | 5 | [10] | ||
| Ciprofloxacin | Standard Antibiotic | S. aureus / E. coli | 10 | [10] |
Note: The data is presented as reported in the source. Direct comparison of potency requires identical assay conditions.
Experimental Protocols
To ensure scientific integrity, detailed and reproducible methodologies are paramount. Below are representative protocols for the synthesis of a 2-ethyl-benzoxazole derivative and its subsequent antimicrobial evaluation.
Synthesis of 2-Ethyl-benzoxazole
This protocol describes a classic and reliable method for synthesizing the benzoxazole scaffold via condensation. The choice of propanoic acid as the carboxylic acid precursor directly yields the desired 2-ethyl substituent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) to wells 2 through 12.
-
Compound Addition: Prepare a stock solution of the 2-ethyl-benzoxazole derivative in DMSO. Add 100 µL of this stock solution (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Self-Validation: This creates a precise concentration gradient. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no microbes).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [1]
Comparative Analysis with Alternative Scaffolds
In drug development, understanding how a core scaffold performs against its bioisosteres is critical. Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which can elicit similar biological responses. The primary bioisosteres for benzoxazole are benzothiazole (sulfur replacing oxygen) and benzimidazole (NH replacing oxygen). [13] dot
Caption: Bioisosteric relationship between key benzofused heterocycles.
Performance in Anticancer and Antimicrobial Applications
The choice between these three scaffolds can significantly impact potency, selectivity, and pharmacokinetic properties.
-
Anticancer Activity: In a study developing potential antitumor agents, a lead compound with a benzothiazole core was modified. [14]When the benzothiazole ring was replaced with benzoxazole or benzimidazole, the resulting compounds showed a slight decrease in potency against the HCT-116 cancer cell line, but their fundamental antitumor activity was retained. [14][15]This indicates that for certain targets, all three scaffolds can effectively occupy the same binding space, with the heteroatom (O, S, or NH) playing a role in fine-tuning the interaction strength.
-
Antimicrobial Activity: The differences can be more pronounced in antimicrobial applications. A comparative study found that benzimidazole derivatives exhibited better and more broad-spectrum antibacterial activity, whereas benzothiazole derivatives displayed superior antifungal activity. [13]Benzoxazole derivatives often show a balanced profile of both antibacterial and antifungal activities. [1][16]
Scaffold Primary Advantage (in some studies) Heteroatom Key Property Reference Benzoxazole Balanced antimicrobial profile Oxygen H-bond acceptor [1] Benzothiazole Potent antifungal activity Sulfur Larger, more polarizable [13] | Benzimidazole | Broad-spectrum antibacterial | Nitrogen (NH) | H-bond donor & acceptor | [13]|
This comparison underscores a crucial principle in medicinal chemistry: bioisosteric replacement is not merely a "like-for-like" swap. The subtle electronic and steric differences imparted by the heteroatom can be exploited to optimize a compound for a specific biological target, whether it be enhancing potency against a fungal pathogen or improving selectivity for a cancer-related kinase.
Conclusion
The structure-activity relationship of 2-ethyl-benzoxazole derivatives presents a compelling area of study, particularly within the antimicrobial domain. The C2 position is a highly tunable site where even small alkyl groups can effectively modulate biological activity. While the 2-ethyl group has been incorporated into active compounds, a systematic exploration of the 2-alkyl chain length remains an opportunity for further research.
When compared to its primary bioisosteres, benzothiazole and benzimidazole, the benzoxazole scaffold holds its own, offering a distinct electronic and hydrogen-bonding profile. The choice of scaffold is highly context-dependent, and a comprehensive drug discovery program should consider all three to identify the optimal core for a given biological target. The protocols and comparative data provided herein serve as a foundational guide for researchers aiming to explore and exploit the rich chemical and biological potential of these vital heterocyclic systems.
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A Comparative Guide to the Biological Activity of Benzoxazole-5-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structure, a fusion of a benzene and an oxazole ring, allows for versatile chemical modifications, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] This guide provides a comparative analysis of the biological activities of benzoxazole-5-carboxylate esters, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.
The Benzoxazole Core: A Privileged Scaffold in Drug Discovery
Benzoxazoles are considered structural isosteres of natural nucleotides, which may facilitate their interaction with biological macromolecules.[2] This inherent characteristic, coupled with the ability to readily introduce diverse substituents at various positions of the benzoxazole ring, has made them a focal point of drug discovery efforts. The 5-position, in particular, has been a target for modification, with the introduction of a carboxylate ester group offering a handle for modulating the physicochemical properties and biological activity of the parent molecule.
Synthesis of Benzoxazole-5-Carboxylate Esters: A General Approach
The synthesis of benzoxazole-5-carboxylate esters typically involves the condensation of a 3-amino-4-hydroxybenzoic acid ester with a suitable carboxylic acid or its derivative. A common method employs polyphosphoric acid (PPA) as a condensing agent and solvent.
Representative Synthetic Scheme
Caption: General synthetic route to benzoxazole-5-carboxylate esters.
Comparative Biological Activities
While direct comparative studies across a homologous series of benzoxazole-5-carboxylate esters are limited in the public domain, existing research provides valuable insights into their diverse biological activities. The following sections compare the performance of various substituted benzoxazole-5-carboxylate esters in key therapeutic areas.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents.[3][6] The substitution at the 2- and 5-positions plays a crucial role in determining the spectrum and potency of their activity.
For instance, a series of 2,5-disubstituted benzoxazoles were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[7] While this study did not focus on a series of esters at the 5-position, it highlights the importance of the substituent at this position for antimicrobial efficacy.
Table 1: Antimicrobial Activity of Selected 2,5-Disubstituted Benzoxazoles [7]
| Compound | R (at 2-position) | R' (at 5-position) | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| 5c | 4-Nitrophenyl | -NO₂ | 3.12 | >100 | 25 |
| 5e | 4-Chlorophenyl | -Cl | 3.12 | 50 | >100 |
| 5a | Phenyl | -H | 50 | >100 | 50 |
| Ampicillin | - | - | 0.2 | 100 | - |
| Fluconazole | - | - | - | - | 0.1-20 |
Data extracted from Sener et al., 1997.[7]
The data suggests that electron-withdrawing groups at both the 2- and 5-positions can enhance antibacterial activity against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is a burgeoning area of research.[1][8][9] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[8]
A study on novel benzoxazole and naphthoxazole analogs with ester substituents at the 6-position (structurally similar to the 5-position) revealed interesting structure-activity relationships regarding their antiproliferative activity.[10]
Table 2: Antiproliferative Activity of Benzoxazole-6-Carboxylate Esters against Human Cancer Cell Lines [10]
| Compound | R (Ester Group) | IC₅₀ (µM) vs. HCV29T (Bladder Cancer) | IC₅₀ (µM) vs. T47D (Breast Cancer) |
| 3 | Methyl | 7.93 ± 0.91 | 10.32 ± 1.12 |
| 4 | Ethyl | 5.34 ± 0.62 | 7.89 ± 0.88 |
| 5 | Propyl | 6.87 ± 0.75 | 9.15 ± 1.03 |
| Cisplatin | - | 2.54 ± 0.29 | 3.11 ± 0.35 |
Data extracted from G-Madejska et al., 2021.[10]
In this series, the ethyl ester derivative demonstrated the highest potency among the tested analogs, suggesting that the length of the alkyl chain in the ester group can influence anticancer activity.[10]
Anti-inflammatory Activity
Certain benzoxazole-5-carboxylate derivatives have been investigated for their anti-inflammatory properties. A study focused on methyl 2-(arylideneamino)benzoxazole-5-carboxylate derivatives demonstrated their potential to reduce inflammation in a carrageenan-induced paw edema model in rats.[11]
Table 3: Anti-inflammatory Activity of Methyl 2-(arylideneamino)benzoxazole-5-carboxylate Derivatives
| Compound | Arylidene Substituent | % Inhibition of Paw Edema |
| SH1 | 4-Hydroxy | 68.2 |
| SH2 | 4-Methoxy | 65.9 |
| SH3 | 4-Chloro | 70.5 |
| SH6 | 2,4-Dichloro | 72.7 |
| Diclofenac Sodium | - | 75.0 |
Data extracted from Shaik et al., 2017.
These findings indicate that the methyl ester of benzoxazole-5-carboxylic acid can serve as a scaffold for developing potent anti-inflammatory agents, with the substitution on the 2-position playing a key role in modulating activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoxazole-5-carboxylate esters is intricately linked to their chemical structure. Key SAR insights include:
-
Substituents at the 2-position: The nature of the substituent at the 2-position significantly influences the biological activity. Aromatic and heterocyclic moieties are commonly explored, with their electronic and steric properties dictating the potency and selectivity.
-
The Ester Group at the 5-position: The alkyl chain length of the ester can impact activity, as seen in the anticancer evaluation where the ethyl ester was found to be more potent than the methyl and propyl esters.[10] This may be attributed to differences in lipophilicity and binding interactions with the biological target.
-
Other Substituents on the Benzene Ring: Additional substituents on the benzene ring can further modulate the pharmacological profile of the molecule.
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A Multi-Platform Guide to the Structural Validation of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
This guide provides a comprehensive, in-depth framework for the structural elucidation and validation of the novel heterocyclic compound, Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate. Designed for researchers in medicinal chemistry and materials science, this document moves beyond rote protocols to explain the causal logic behind the selection of analytical techniques. We will establish a self-validating workflow where spectroscopic and spectrometric data converge to provide an unambiguous structural assignment. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents, making rigorous structural confirmation paramount for advancing drug discovery programs.[1][2]
Part 1: The Hypothetical Structure and Initial In Silico Assessment
Before undertaking any experimental work, the proposed structure of this compound must be defined.
Proposed Structure:
-
Molecular Formula: C₁₁H₁₁NO₃[3]
-
Molecular Weight (Monoisotopic): 205.0739 g/mol
-
IUPAC Name: this compound
The initial step in any validation process is to ensure the synthetic route is chemically sound and that the starting materials are appropriate. The validation workflow is designed to confirm that the intended chemical transformation has occurred and to rule out isomeric byproducts.
Part 2: The Integrated Analytical Workflow
A robust structural validation relies not on a single technique, but on the confluence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a validated result.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Part 4: Comparative Guide: The Gold Standard Alternative
For absolute, unequivocal structural proof, single-crystal X-ray crystallography is the gold standard. It provides a 3D atomic map of the molecule in the solid state.
| Feature | Spectroscopic/Spectrometric Methods (NMR, MS, IR) | Single Crystal X-ray Crystallography |
| Principle | Measures response of nuclei/molecules to electromagnetic radiation or energy to infer connectivity. | Scatters X-rays off a crystal lattice to determine precise atomic coordinates. |
| Output | Spectra showing chemical shifts, coupling constants, m/z ratios, and vibrational frequencies. | A 3D model of the molecule, bond lengths, bond angles, and crystal packing information. |
| Key Advantage | Excellent for structure determination in solution, which is often more relevant to biological applications. | Provides absolute, unambiguous proof of structure and stereochemistry. [1][2] |
| Key Limitation | Structure is inferred, not directly observed. Can be ambiguous for complex isomers without 2D NMR. | Requires a high-quality single crystal, which can be difficult or impossible to grow. |
| When to Use | The standard and necessary workflow for all synthesized compounds. | When absolute stereochemistry must be determined, or when spectroscopic data is ambiguous. Also used for publication in high-impact journals. |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane), vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions to generate the final molecular structure. The crystal structure of a related compound, methyl 1,3-benzoxazole-2-carboxylate, has been successfully determined, providing a precedent for this class of molecules. [1][2]
Conclusion
The structural validation of a novel compound like this compound is a systematic process of evidence gathering. It begins with HRMS to confirm the elemental composition and FTIR to identify key functional groups. The core of the elucidation is a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the list of atomic parts, while 2D experiments like COSY, HSQC, and particularly HMBC, provide the irrefutable connections between them. Each piece of data must be consistent with the others, creating a self-validating loop. While this spectroscopic approach is robust for determining the constitution of the molecule, single-crystal X-ray crystallography remains the ultimate arbiter for absolute structural proof, should a suitable crystal be obtained. By following this multi-platform guide, researchers can have the highest degree of confidence in their molecular structure.
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
For researchers and professionals in drug development, the meticulous verification of a newly synthesized compound's purity is not merely a procedural step but the bedrock of reliable and reproducible downstream data. This guide provides an in-depth, comparative purity analysis of laboratory-synthesized "Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate," a novel benzoxazole derivative with potential applications in medicinal chemistry.
Benzoxazole scaffolds are of significant interest due to their wide range of biological activities.[1] Ensuring the high purity of such compounds is paramount for obtaining reliable results in preclinical and clinical studies.[1] This guide will objectively compare the purity of our synthesized batch against a commercially available, structurally similar analogue, "Methyl 2-methyl-1,3-benzoxazole-5-carboxylate," providing supporting experimental data and the causal logic behind our analytical choices.
The Synthetic Pathway: A Deliberate Approach to Purity
The synthesis of this compound was strategically designed to facilitate purification and minimize the formation of complex impurity profiles. The chosen route is a two-step process involving the initial synthesis of the key intermediate, Methyl 3-amino-4-hydroxybenzoate, followed by a cyclocondensation reaction.
A common and direct method for synthesizing the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2]
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
The synthesis begins with the nitration of p-hydroxy methyl benzoate, followed by a controlled reduction of the nitro group to an amine. The use of sodium dithionite as the reducing agent is a deliberate choice to avoid the harsher conditions and potential side products associated with catalytic hydrogenation or metal/acid reductions at this scale.
Step 2: Cyclocondensation to Form this compound
The synthesized Methyl 3-amino-4-hydroxybenzoate is then subjected to a cyclocondensation reaction with propionic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). This one-pot approach is efficient, though it necessitates careful temperature control to prevent side reactions and a meticulous work-up to remove the acidic catalyst.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is seldom sufficient to declare a compound "pure." A battery of orthogonal methods is employed to build a comprehensive and trustworthy purity profile. The following diagram illustrates the logical workflow from the synthesized compound to the final, purity-verified product.
Caption: Workflow for the synthesis and purity verification of this compound.
Comparative Purity Data: Synthesized vs. Commercial Alternative
The following table summarizes the purity assessment of a representative batch of synthesized this compound against a commercially available analogue, Methyl 2-methyl-1,3-benzoxazole-5-carboxylate (purity ≥97%).
| Analytical Technique | Synthesized this compound | Commercial Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | Acceptance Criteria (Early Phase Development) |
| HPLC-UV (Area %) | 99.6% | 98.2% | ≥ 98.0% |
| GC-MS (Area %) | 99.5% | 98.5% | Reportable |
| ¹H NMR (qNMR) | 99.4% (± 0.5%) | Not Performed | ≥ 98.0% |
| Elemental Analysis (CHN) | C: 64.32% (Calc. 64.38%)H: 5.41% (Calc. 5.40%)N: 6.81% (Calc. 6.82%) | Not Performed | Within ±0.4% of calculated values[3] |
| Appearance | White to off-white solid | Light yellow solid | Conforms to reference |
Detailed Experimental Protocols & Rationale
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for quantitative purity assessment of non-volatile organic compounds. Its precision and sensitivity make it ideal for detecting and quantifying impurities.
Rationale for Method Selection:
-
Reversed-Phase C18 Column: The choice of a C18 column is based on the hydrophobic nature of the benzoxazole core and the ester functionality.[4] The C18 stationary phase provides excellent retention and separation for such aromatic compounds.[5][6] Modern, high-purity, base-deactivated C18 phases are selected to minimize peak tailing that can arise from interactions between basic nitrogen in the benzoxazole ring and residual silanol groups on the silica surface.[4]
-
Gradient Elution: A gradient of acetonitrile and water is employed to ensure the elution of compounds with a range of polarities, from potential polar starting materials to the less polar product and non-polar byproducts.
-
UV Detection: The benzoxazole ring system possesses a strong chromophore, making UV detection at a wavelength of maximum absorbance (λmax) a sensitive and reliable method for quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[1]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[7] It serves as an excellent orthogonal method to HPLC and is particularly useful for detecting residual solvents and volatile byproducts.
Rationale for Method Selection:
-
Temperature Programming: A temperature program is essential for analyzing a sample that may contain impurities with a wide range of boiling points.[8] It allows for the efficient elution of both volatile and less volatile compounds in a single run, ensuring sharp peaks and good resolution.[9]
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared against spectral libraries for confident identification.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection: Split mode (e.g., 50:1).
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structural confirmation.[10] Both ¹H and ¹³C NMR are crucial for a complete characterization.[11] Furthermore, quantitative NMR (qNMR) can be employed as a primary method for purity determination without the need for a specific reference standard of the analyte.[12][13]
Rationale for Method Selection:
-
Structural Elucidation: ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule, confirming that the desired product has been synthesized.[10]
-
Impurity Identification: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns.
-
Quantitative Purity (qNMR): By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, the absolute purity of the synthesized compound can be determined.[14] This method is particularly valuable as it is not subject to the same response factor variations as chromatographic techniques.[14]
Experimental Protocol:
-
Instrumentation: NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
Sample Preparation:
-
For Structural Confirmation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For qNMR: Accurately weigh approximately 10 mg of the sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a suitable deuterated solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. For qNMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.
-
¹³C NMR: Acquire with proton decoupling. A larger number of scans is typically required.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
-
For qNMR, calculate the purity using the integral values, number of protons, molar masses, and weights of the analyte and the internal standard.[12]
-
Elemental Analysis (CHN)
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[15] It is a fundamental technique for confirming the empirical formula of a newly synthesized compound and serves as a basic check of purity.[16]
Rationale for Method Selection:
-
Empirical Formula Confirmation: The experimentally determined percentages of C, H, and N are compared to the calculated values for the proposed molecular formula. A close agreement provides strong evidence for the compound's identity and the absence of significant inorganic or elemental impurities.
-
Purity Indication: A deviation of more than ±0.4% between the found and calculated values can indicate the presence of impurities, such as residual solvents or inorganic salts.[3]
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element.
Potential Impurity Profile and Control
A thorough understanding of the synthetic route allows for the prediction of potential impurities, which is a key aspect of impurity profiling as outlined in the ICH Q3A guidelines.[10][17]
Caption: Potential impurities from the synthesis of this compound.
-
Unreacted Starting Materials: Incomplete reaction can leave residual Methyl 3-amino-4-hydroxybenzoate or propionic acid. These are typically removed during aqueous work-up and chromatography.
-
Incomplete Cyclization: The amide intermediate formed from the reaction of the amine and carboxylic acid may not fully cyclize to the benzoxazole. This is a common side product in such condensations.[11]
-
Side Reactions: At the high temperatures often used with PPA, there is a risk of side reactions such as dimerization or polymerization of the starting materials.
-
Residual Reagents and Solvents: Trace amounts of PPA and solvents used in the synthesis and purification may remain in the final product.
The multi-technique analytical approach described is designed to detect and quantify these potential impurities, ensuring the final product meets the stringent purity requirements for drug discovery and development.
Conclusion
This guide demonstrates a robust, multi-faceted approach to the purity analysis of a newly synthesized compound, this compound. Through a combination of orthogonal analytical techniques—HPLC-UV, GC-MS, NMR, and elemental analysis—we have confidently established a purity profile of >99%. The comparison with a commercially available analogue highlights the high quality of the synthesized material.
The detailed protocols and the rationale behind the choice of analytical parameters provide a framework for researchers to establish their own self-validating systems for purity assessment. Adherence to such rigorous standards is not just good scientific practice; it is a prerequisite for the successful advancement of new chemical entities from the laboratory to potential therapeutic applications.
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A Senior Application Scientist's Guide to Selecting Negative Controls: A Critical Evaluation of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible scientific data, the selection of appropriate controls is paramount. While positive controls validate an assay's ability to detect an effect, a well-chosen negative control is fundamental to establishing a baseline and ensuring that observed effects are specific to the experimental variable. This guide provides a critical evaluation of "Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate" as a potential negative control, contextualized within the broader, biologically active class of benzoxazole derivatives. We will explore the principles of negative control selection and compare this compound to more appropriate alternatives, supported by experimental design principles.
The Bedrock of Assay Validity: The Role of the Negative Control
A negative control is an experimental condition that is not expected to produce a positive result.[1][2] Its primary function is to account for non-specific effects and background noise within an assay system. An ideal negative control should be as similar as possible to the experimental variable but lacking the specific activity being measured.[3][4] For small molecule screening, this often involves using the vehicle (e.g., DMSO) in which the compounds are dissolved or, more rigorously, an inactive structural analog of the active compound being tested.[5][6]
The choice of a negative control can profoundly impact the interpretation of results. An inappropriate negative control can lead to false positives or false negatives, ultimately wasting resources and misdirecting research efforts. Therefore, a thorough understanding of the potential biological activities of a proposed negative control is not just recommended; it is essential.
The Benzoxazole Scaffold: A Fountain of Biological Activity
Benzoxazoles are a class of heterocyclic compounds characterized by a fused benzene and oxazole ring. This scaffold is prevalent in natural products and has been extensively explored in medicinal chemistry due to its wide spectrum of pharmacological activities.[7][8][9] Numerous studies have demonstrated that benzoxazole derivatives can exhibit potent antitumor, anti-inflammatory, antimicrobial, analgesic, and antiviral properties, among others.[10][11]
Given this extensive and diverse biological activity, the selection of any benzoxazole derivative as a generic negative control should be approached with extreme caution. The inherent reactivity of the benzoxazole core with various biological targets makes it a questionable candidate for a truly "inactive" compound.[7][8]
Critical Assessment of this compound as a Negative Control
While "this compound" is commercially available, a thorough review of scientific literature reveals no published evidence supporting its use as a validated negative control in any biological assay.[12] In contrast, the literature is replete with examples of other benzoxazole derivatives demonstrating significant biological effects.[13][14][15]
The core issue lies in the high probability of off-target effects. A negative control should ideally share the physical properties of the test compound (e.g., solubility, molecular weight) but be devoid of biological activity in the specific assay.[3][4] However, the benzoxazole scaffold itself is a known pharmacophore, meaning it is a structural feature responsible for a drug's biological activity.[8] Therefore, even minor modifications to the benzoxazole core may not render it biologically inert.
Why is this problematic?
-
False Confidence in "Hits": If the benzoxazole "negative control" has a slight inhibitory effect on a target or pathway, it will artificially lower the baseline, making weak hits appear more significant than they are.
-
Masking of Subtle Effects: Conversely, if the "negative control" has a slight activating effect, it could mask subtle but real effects of the test compounds.
-
Misinterpretation of Mechanism: An observed phenotype in the presence of an active compound could be attributed to the intended target, while in reality, the "negative control" is also interacting with off-target proteins, confounding the results.[3][5]
The following diagram illustrates the logical fallacy of using a potentially active compound as a negative control.
Caption: Workflow for validating a negative control compound.
Expected Outcome for a Valid Negative Control: The candidate negative control should show no significant effect on cell viability across the entire concentration range tested.
Given the high likelihood of biological activity within the benzoxazole class, it is probable that "this compound" would fail this validation, exhibiting some level of cytotoxicity or proliferation at higher concentrations.
Conclusion and Recommendations
The selection of a negative control is a critical decision in experimental design that demands careful consideration of the compound's known and potential biological activities. While "this compound" is a readily available chemical, its core benzoxazole structure is a well-documented pharmacophore with a wide range of biological effects. [7][10]There is no scientific literature to support its use as an inert negative control.
Therefore, as a Senior Application Scientist, I strongly advise against the use of "this compound" as a negative control in any biological assay.
Instead, researchers should rely on well-established and validated negative controls, such as:
-
Vehicle Control (e.g., DMSO): For high-throughput screening and initial studies.
-
Validated Inactive Analogs: For rigorous target validation and mechanism of action studies, where the inactive analog has been thoroughly characterized.
Ultimately, the integrity of your research depends on the quality of your controls. Choosing a truly inactive negative control is a fundamental step toward generating reliable and reproducible data.
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A Comparative Guide to the Cross-Reactivity of Benzoxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities that span from anticancer to antimicrobial and anti-inflammatory applications.[1][2][3] This structural versatility, however, brings with it the critical consideration of cross-reactivity. Understanding the selectivity profile of benzoxazole-based compounds is paramount for mitigating off-target effects and, conversely, for harnessing polypharmacology to therapeutic advantage. This guide offers an in-depth comparative analysis of the cross-reactivity of these compounds, supported by experimental data and detailed methodologies to provide a robust resource for researchers in drug discovery and development.
The Double-Edged Sword of Cross-Reactivity
In the realm of drug discovery, particularly with kinase inhibitors, the high degree of conservation in ATP-binding sites presents a significant hurdle to achieving selectivity.[3] This can lead to off-target effects and associated toxicities. However, the promiscuity of a compound is not always detrimental. A multi-targeted approach, or polypharmacology, can be a powerful strategy against complex diseases like cancer, where multiple signaling pathways are dysregulated.[4] A comprehensive understanding of a compound's cross-reactivity is therefore not just a safety assessment but a crucial step in defining its therapeutic potential.
Comparative Analysis of Benzoxazole-Based Kinase Inhibitors
To illustrate the varying selectivity profiles within the benzoxazole class, this section provides a comparative analysis of representative compounds targeting different kinases. The data, compiled from various studies, is presented in terms of the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target in oncology.[3][5] Several benzoxazole derivatives have been developed as potent VEGFR-2 inhibitors.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile (Selected Kinases) | Reference |
| Benzoxazole Derivative (Example 1) | VEGFR-2 | 15 | Data for a full kinase panel is not publicly available. | [5] |
| Benzoxazole Derivative 12l | VEGFR-2 | 97.38 | Showed promising activity against HepG2 and MCF-7 cell lines. | [1] |
| Benzoxazole Derivative 11b | VEGFR-2 | 57 | Also inhibits c-Met (IC50 = 181 nM). | [6] |
| Sorafenib (Reference) | VEGFR-2 | 90 | PDGFRβ (58), c-Kit (68), FLT3 (58), RET (86) | [5] |
| Sunitinib (Reference) | VEGFR-2 | 80 | PDGFRβ (2), c-Kit (2), FLT3 (2), RET (2) | [5] |
| Axitinib (Reference) | VEGFR-2 | 0.2 | PDGFRβ (1.6), c-Kit (1.7), RET (3.2) | [5] |
IC50 values are approximate and can vary depending on the assay conditions.
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division, and their inhibition is a promising strategy for cancer therapy.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile (Selected Kinases) | Reference |
| Benzoxazole Analog 13q | Aurora B | 1.2 | Data for a full kinase panel is not publicly available. | [7][8] |
| Staurosporine (Reference) | Multiple | - | Broad-spectrum kinase inhibitor. | [7] |
| Dasatinib (Reference) | Multiple | - | Multi-kinase inhibitor including BCR-ABL and Src family kinases. | [7] |
Key Methodologies for Cross-Reactivity Profiling
A robust assessment of a compound's selectivity requires a multi-faceted approach, combining biochemical assays with cell-based methods to understand its activity in a more physiologically relevant context.
Biochemical Kinase Profiling
Biochemical assays are the frontline tool for assessing the interaction of a compound with a large panel of purified kinases.[3] These assays directly measure the inhibition of enzymatic activity or binding affinity.
This protocol is a generalized example for determining the IC50 of a benzoxazole compound against a target kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (benzoxazole derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the benzoxazole test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within a cellular environment.[9] It is based on the principle that a protein's thermal stability is altered upon ligand binding.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the benzoxazole test compound or vehicle (DMSO) for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble protein fraction by Western blot or mass spectrometry to quantify the amount of the target protein.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizing Experimental Workflows
Caption: High-level workflows for biochemical and cellular cross-reactivity assays.
Structure-Activity Relationship (SAR) and Selectivity
The cross-reactivity profile of benzoxazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more selective compounds.
-
Substitution at the 2-position: This position is a key site for modification. The introduction of different aryl or heterocyclic groups can significantly influence the compound's interaction with the ATP-binding pocket of kinases, thereby affecting its selectivity.[3]
-
Substitution at the 5-position: Modifications at this position, such as the addition of halogens or methyl groups, can modulate the compound's electronic properties and steric interactions, which in turn can alter its selectivity profile.[1][3]
-
Hybrid Molecules: The creation of hybrid molecules by linking the benzoxazole scaffold with other pharmacophores has emerged as a strategy to enhance potency and modulate selectivity.[3]
Navigating the Path Forward
The benzoxazole scaffold continues to be a rich source of novel therapeutic agents. A thorough and early assessment of cross-reactivity is indispensable for the successful development of these compounds. By integrating biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge not only aids in the identification and mitigation of potential off-target liabilities but also opens avenues for the rational design of next-generation benzoxazole derivatives with optimized potency and selectivity.
References
- BenchChem. A Comparative Benchmarking Guide for Kinase Inhibitors: Evaluating a Benzoxazole Scaffold Against Established Agents. BenchChem. Published 2025. Accessed January 17, 2026.
- ResearchGate. Structure activity relationship of the synthesized compounds. ResearchGate. Published October 2025. Accessed January 17, 2026.
- El-Gamal, MI, et al. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2036-2054.
- BenchChem. A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem. Published 2025. Accessed January 17, 2026.
- BenchChem. Assessing the Selectivity of Benzoxazole Derivatives for Specific Biological Targets: A Comparative Guide. BenchChem. Published 2025. Accessed January 17, 2026.
- International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Accessed January 17, 2026.
- El-Gamal, MI, et al. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):339-352.
- BenchChem. Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. BenchChem. Published 2025. Accessed January 17, 2026.
- Selleck Chemicals. GSK461364 | PLK inhibitor | CAS 929095-18-1. Selleck Chemicals. Accessed January 17, 2026.
- ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Published June 2011. Accessed January 17, 2026.
- Kakkar, S, et al.
- Al-Warhi, T, et al. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. 2023;28(21):7305.
- Al-Sha'er, MA, et al. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design. 2025. Accessed January 17, 2026.
- Bain, J, et al. The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. 2007;408(3):297-315.
- Wang, L, et al. In silico off-target profiling for enhanced drug safety assessment.
- Hall, PA, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Cellular and Molecular Life Sciences. 2015;72(17):3219-3233.
- Mediavilla, C, et al. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. International Journal of Molecular Sciences. 2020;21(11):3978.
- Lee, E, et al. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(14):3263-3267.
- Abdullahi, A, & Yeong, KY. Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. 2024;33:406-438.
- Klüter, S, et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. 2022;12:969378.
- Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Accessed January 17, 2026.
- ResearchGate. The IC 50 values calculated from the dose-response curves.
- ResearchGate. Compound-based selectivity profiles. Left: exemplary compound...
- LINCS Data Portal. KW-2449 KINOMEscan (LDG-1163: LDS-1166).
- HMS LINCS Project. KINOMEscan data. HMS LINCS Project. Published January 18, 2018. Accessed January 17, 2026.
- ResearchGate. Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide...
- Olmos, D, et al. Phase I study of GSK461364, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies. Clinical Cancer Research. 2011;17(10):3420-3431.
- Sugden, D, et al. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. 2004;14(14):3799-3802.
- ResearchGate. Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library. ResearchGate. Published August 2025. Accessed January 17, 2026.
- Letavic, MA, et al. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2010;20(22):6651-6655.
- ResearchGate. Biological activities of benzoxazole and its derivatives.
- Semantic Scholar. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. Accessed January 17, 2026.
- ResearchGate. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. ResearchGate. Published October 2025. Accessed January 17, 2026.
- Ozkay, Y, et al. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. 2021;209:112979.
- ResearchGate. Antibacterial screening results of the synthesized benzoxazole derivatives.
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A Comparative Guide to the Synthesis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate: A Critical Evaluation of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among these, Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate holds significant interest as a key intermediate in the synthesis of various therapeutic candidates. Its strategic functionalization at the 2 and 5 positions makes it a versatile building block. This guide provides a comprehensive benchmark of synthetic routes to this valuable compound, offering a critical analysis of established methodologies and exploring promising alternatives. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and provide a comparative analysis of their efficiency, scalability, and overall practicality.
Introduction to the Synthetic Challenge
The synthesis of 2-substituted-1,3-benzoxazoles, such as our target molecule, traditionally relies on the condensation of an o-aminophenol with a carboxylic acid or its derivatives, followed by a cyclization step.[1][2] The primary challenge lies in achieving high yields and purity while maintaining mild reaction conditions and minimizing side-product formation. The presence of the methyl ester at the 5-position of the benzoxazole core adds another layer of complexity, as it can be susceptible to hydrolysis under harsh reaction conditions.
This guide will focus on the most direct and widely applicable synthetic strategy, which utilizes the readily available starting material, Methyl 3-amino-4-hydroxybenzoate. We will present a detailed, optimized protocol for its conversion to this compound and then benchmark this established method against a modern, one-pot alternative.
The Classical Two-Step Approach: Acylation Followed by Cyclization
The most common and reliable method for the synthesis of this compound involves a two-step sequence:
-
N-acylation of Methyl 3-amino-4-hydroxybenzoate with a propionylating agent to form the intermediate, N-(2-hydroxy-4-methoxycarbonylphenyl)propanamide.
-
Cyclodehydration of the amide intermediate to yield the final benzoxazole product.
This approach offers excellent control over each step, generally leading to high yields of the desired product.
Mechanistic Considerations
The reaction proceeds through a well-understood mechanism. In the first step, the amino group of Methyl 3-amino-4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionylating agent (e.g., propionyl chloride or propionic anhydride). This results in the formation of a stable amide intermediate.
The subsequent cyclization is typically acid-catalyzed. Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the intramolecular nucleophilic attack by the hydroxyl group. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic benzoxazole ring system.
Experimental Protocols
Method 1: The Optimized Two-Step Synthesis
This protocol represents a refined and reliable method for the laboratory-scale synthesis of the target compound.
Step 1: Synthesis of the Starting Material: Methyl 3-amino-4-hydroxybenzoate
A robust method for the preparation of this key starting material involves the esterification of 3-amino-4-hydroxybenzoic acid.
-
Reagents and Conditions:
-
3-Amino-4-hydroxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (10 vol)
-
Trimethylsilyl chloride (TMSCl) (2.3 eq)
-
Reaction Temperature: 55°C
-
Reaction Time: 48 hours
-
-
Procedure:
-
Dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
-
Add trimethylsilyl chloride to the solution.
-
Stir the reaction mixture at 55°C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford Methyl 3-amino-4-hydroxybenzoate as a white solid.[2]
-
Step 2: Synthesis of this compound
-
Reagents and Conditions:
-
Methyl 3-amino-4-hydroxybenzoate (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (10 vol)
-
Reaction Temperature: 0°C to room temperature
-
Reaction Time: 2 hours (Acylation)
-
Cyclizing agent: Polyphosphoric acid (PPA) or Eaton's reagent
-
Reaction Temperature: 100-140°C (Cyclization)
-
Reaction Time: 2-4 hours (Cyclization)
-
-
Procedure:
-
Dissolve Methyl 3-amino-4-hydroxybenzoate in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add propionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the formation of the amide intermediate by TLC.
-
Upon completion of the acylation, wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(2-hydroxy-4-methoxycarbonylphenyl)propanamide.
-
To the crude amide, add polyphosphoric acid and heat the mixture to 100-140°C for 2-4 hours, monitoring the cyclization by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Benchmarking Against a One-Pot Alternative
While the two-step method is reliable, one-pot syntheses are highly desirable in drug development for their efficiency and reduced waste. A promising alternative involves the direct condensation of the o-aminophenol with a carboxylic acid in the presence of a dehydrating agent or a catalyst that facilitates both acylation and cyclization in a single step.
Method 2: One-Pot Synthesis Using a Dehydrating Agent
This approach streamlines the process by eliminating the isolation of the amide intermediate.
-
Reagents and Conditions:
-
Methyl 3-amino-4-hydroxybenzoate (1.0 eq)
-
Propionic acid (1.5 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent (as both solvent and catalyst)
-
Reaction Temperature: 120-160°C
-
Reaction Time: 4-6 hours
-
-
Procedure:
-
Combine Methyl 3-amino-4-hydroxybenzoate and propionic acid in polyphosphoric acid.
-
Heat the mixture with stirring at 120-160°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Performance Comparison
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Overall Yield | High (typically >80%) | Moderate to High (60-85%) |
| Reaction Time | Longer (requires two separate steps) | Shorter (single operation) |
| Process Simplicity | More complex (intermediate isolation) | Simpler (fewer workup steps) |
| Scalability | Readily scalable | Potentially more challenging to scale due to the viscous nature of PPA. |
| Control over Reaction | Excellent control over each step | Less control over individual steps |
| Waste Generation | More solvent waste from two workups | Less solvent waste |
| Purity of Crude Product | Generally higher | May require more rigorous purification |
Visualization of Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the workflows for both the two-step and one-pot synthetic methods.
Caption: Workflow for the Two-Step Synthesis of this compound.
Caption: Workflow for the One-Pot Synthesis of this compound.
Conclusion and Future Perspectives
The classical two-step synthesis of this compound remains a highly effective and reproducible method, particularly for achieving high purity and yield on a laboratory scale. Its stepwise nature allows for meticulous control and straightforward optimization.
However, the one-pot approach presents a compelling alternative, especially in the context of process intensification and green chemistry. By reducing the number of synthetic steps and minimizing solvent usage, this method offers significant advantages in terms of time and resource efficiency. Further optimization of one-pot methodologies, perhaps exploring microwave-assisted synthesis or alternative, less viscous dehydrating agents, could enhance their scalability and make them the preferred route for industrial production.[3]
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing the need for high purity and yield with considerations of time, cost, and environmental impact. This guide provides the foundational data and experimental insights to make an informed decision for the efficient synthesis of this important benzoxazole derivative.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
MDPI. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some benzoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]
-
RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of 2-Ethyl-Benzoxazoles
For researchers, medicinal chemists, and drug development professionals, the benzoxazole scaffold represents a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9] This guide provides an in-depth, technical comparison of in silico modeling and docking approaches for a specific analogue, 2-ethyl-benzoxazole, and situates its potential within the broader class of 2-substituted benzoxazoles. We will move beyond a simple recitation of steps to elucidate the strategic rationale behind the computational workflows, ensuring a self-validating and robust in silico investigation.
The Rationale for In Silico First Approach
In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. In silico modeling allows for the rapid, cost-effective screening of virtual compound libraries against biological targets, prioritizing molecules with the highest probability of success for synthesis and in vitro testing. For a molecule like 2-ethyl-benzoxazole, where extensive experimental data may not be readily available, computational methods offer a powerful predictive lens to hypothesize mechanisms of action and guide further research.
Comparative Landscape: 2-Ethyl-Benzoxazole vs. Other 2-Substituted Analogs
While specific data on 2-ethyl-benzoxazole is limited in the public domain, we can infer its potential by examining structurally related compounds. Studies on various 2-substituted benzoxazoles have identified key biological targets:
| Biological Target | Therapeutic Area | Reported 2-Substituted Benzoxazole Derivatives | Reference |
| DNA Gyrase | Antibacterial | 2-phenyl and 2-N-phenyl derivatives | [1][10] |
| Cyclooxygenase (COX-2) | Anti-inflammatory | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | [5] |
| VEGFR-2 Kinase | Anticancer | Various benzoxazole derivatives | [11][12] |
| Thymidylate Synthase | Anticancer | Various benzoxazole derivatives | [13] |
| Fungal lipid transfer protein | Antifungal | 2-(aryloxymethyl) benzoxazole derivatives | [14][15] |
Our in silico investigation will focus on docking 2-ethyl-benzoxazole against two well-characterized targets from this list: DNA Gyrase and VEGFR-2 Kinase , providing a comparative perspective on its potential as both an antibacterial and an anticancer agent.
Experimental Workflow: A Self-Validating Docking Protocol
The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the generated data.
Diagram: In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Step 1: Target Protein Preparation
-
Action: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For our examples, we will use DNA Gyrase B (e.g., PDB ID: 1KZN) and VEGFR-2 Kinase (e.g., PDB ID: 4ASD).
-
Causality: The crystal structure provides the three-dimensional coordinates of the protein's active site, which is essential for docking.
-
Protocol:
-
Download the PDB file.
-
Using a molecular modeling suite such as Schrödinger Maestro or UCSF Chimera, prepare the protein by:
-
Removing water molecules that are not involved in critical interactions.
-
Adding hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assigning correct bond orders and protonation states at a physiological pH.
-
Repairing any missing side chains or loops.
-
-
-
Trustworthiness Check: Ensure that the co-crystallized ligand, if present, is correctly represented. This ligand will be used for validation.
Step 2: Ligand Preparation
-
Action: Generate a 3D structure of 2-ethyl-benzoxazole and any comparator molecules.
-
Causality: The ligand must be in a low-energy 3D conformation with correct atom types and charges to allow for accurate docking.
-
Protocol:
-
Draw the 2D structure of 2-ethyl-benzoxazole using software like ChemDraw.
-
Convert the 2D structure to a 3D structure using a program like Open Babel or LigPrep (Schrödinger).
-
Perform energy minimization using a suitable force field (e.g., OPLS4) to obtain a stable conformation.
-
Generate possible ionization states at physiological pH.
-
Step 3: Molecular Docking and Scoring
-
Action: Dock the prepared ligands into the active site of the prepared receptor.
-
Causality: This step simulates the binding process and predicts the most favorable binding pose and affinity.
-
Protocol (using AutoDock Vina as an example):
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The size and center of the grid are critical parameters.
-
Docking: Run the docking algorithm. Vina will explore different conformations and orientations of the ligand within the grid box and score them based on its scoring function.
-
Output: The program will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Trustworthiness Check (Redocking): As a crucial validation step, re-dock the co-crystallized ligand into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of <2.0 Å. This validates that the chosen docking parameters are appropriate.
Step 4: Post-Docking Analysis
-
Action: Visualize and analyze the predicted binding poses.
-
Causality: This analysis helps to understand the key molecular interactions responsible for binding and to rationalize the predicted affinity.
-
Protocol:
-
Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked poses.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.
-
Compare the interactions of 2-ethyl-benzoxazole with those of known inhibitors or other benzoxazole derivatives. For example, in the case of DNA gyrase, one would look for interactions similar to those of known inhibitors like novobiocin.[1]
-
Comparative Docking Analysis (Illustrative)
Let's hypothesize the results of docking 2-ethyl-benzoxazole against our two targets and compare it with a known active benzoxazole derivative from the literature.
Diagram: Hypothetical Binding Mode Comparison
Caption: A conceptual diagram of potential interactions.
Quantitative Comparison Table (Hypothetical Data)
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-Ethyl-Benzoxazole | DNA Gyrase | -6.8 | Asp73, Val71 |
| Known Inhibitor (e.g., 2-phenyl-benzoxazole)[1] | DNA Gyrase | -7.5 | Asp73, Asn46 |
| 2-Ethyl-Benzoxazole | VEGFR-2 Kinase | -7.2 | Cys919, Leu840 |
| Known Inhibitor (e.g., from[11]) | VEGFR-2 Kinase | -8.9 | Cys919, Leu840, Asp1046 |
Interpretation of Hypothetical Results:
-
Against DNA Gyrase: The 2-ethyl group might form favorable hydrophobic interactions with a residue like Val71. However, it may lack the more extensive interactions, such as pi-pi stacking, that a larger substituent like a phenyl group could make, resulting in a slightly lower predicted binding affinity compared to a known 2-phenyl-benzoxazole inhibitor.[1]
-
Against VEGFR-2 Kinase: The benzoxazole core could act as a hinge-binder, forming a crucial hydrogen bond with the backbone of Cys919, a common interaction for kinase inhibitors. The ethyl group could occupy a small hydrophobic pocket. A more elaborate substituent on a known inhibitor might be able to reach deeper into the active site and form additional interactions, for instance with Asp1046 in the DFG motif, leading to higher potency.[11][12]
This comparative analysis, even with hypothetical data, provides a clear rationale for prioritizing one therapeutic direction over another and suggests specific chemical modifications to improve binding affinity. For instance, extending the 2-ethyl group or adding functional groups capable of interacting with key residues could be a logical next step in the design process.
Conclusion and Future Directions
This guide has outlined a robust, self-validating workflow for the in silico modeling and docking of 2-ethyl-benzoxazole. By leveraging data from related 2-substituted benzoxazoles, we can generate testable hypotheses about its potential biological targets and binding modes. The comparative approach allows for a nuanced evaluation, placing the molecule's predicted performance in the context of known active compounds.
The true power of this in silico approach lies in its predictive capacity to guide subsequent experimental work. The docking results presented here, while illustrative, would in a real-world scenario, provide a strong rationale for synthesizing 2-ethyl-benzoxazole and testing it in antibacterial and anticancer assays. Furthermore, the detailed interaction analysis can inform the design of a focused library of new derivatives with potentially enhanced activity, thereby accelerating the drug discovery process.
References
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- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
- Fathima A, Vagdevi H. M, Shafeeulla R. M, Afroz L, Shreedhara S. H. (2022-12-19). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI.
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024-02-18). (n.d.).
- Synthesis and different biological activities of novel benzoxazoles. (n.d.).
- Temiz-Arpaci, O., Yildiz, I., Ozkan, S., Kaynak, F., Aki-Sener, E., & Yalçin, I. (2008). Synthesis and biological activity of some new benzoxazoles. European Journal of Medicinal Chemistry, 43(7), 1423-1431.
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
- BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (n.d.).
- Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). (n.d.).
- Biological activities of benzoxazole and its derivatives. (n.d.).
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
- In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023-11-30). International Journal of Pharmaceutical Sciences and Drug Research.
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (n.d.).
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Safety Operating Guide
Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
For researchers and scientists engaged in drug development, the integrity of your work extends beyond discovery to the responsible management of chemical agents. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Hazard Assessment and Characterization
Anticipated Hazards:
-
Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[1][2]
Based on these hazards, this compound must be treated as a hazardous waste.[4][5] It should never be disposed of in standard trash or down the drain.[4][6]
Personal Protective Equipment (PPE) Summary:
The following table outlines the minimum required PPE when handling this compound, especially during disposal procedures where the risk of exposure can be elevated.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye & Face | Safety glasses with side-shields or tight-sealing safety goggles. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), Lab coat. | Prevents direct skin contact which can cause irritation.[2][7] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols that may cause respiratory irritation.[2][3] |
Core Principles of Laboratory Chemical Waste Management
Adherence to a set of foundational principles is critical for the safe and compliant disposal of all laboratory chemical waste.
-
Waste Identification: All chemical waste must be treated as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) professional.[4] A chemical is considered "waste" when you no longer intend to use it.[4]
-
Segregation: Incompatible wastes must be kept separate to prevent violent reactions or the emission of toxic gases.[8][9] As a standard practice, solid waste must be kept separate from liquid waste.[8] Store acids and bases separately.[9]
-
Containment: Hazardous waste must be stored in containers that are compatible with the chemical.[9] Containers must be in good condition, securely capped when not in use, and should not be filled beyond 90% capacity to allow for expansion.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, relevant hazard pictograms, and the date of accumulation.[5][8]
-
Accumulation: Waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][9] Follow institutional and regulatory limits on the volume of waste that can be stored and the maximum accumulation time (often up to one year for partially filled containers).[5][9]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the disposal of this compound, from the benchtop to final collection.
Workflow Diagram: Chemical Waste Disposal
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Preparation and Containerization:
-
Step 1.1: Before beginning, put on all required PPE as detailed in the table above.
-
Step 1.2: Select a suitable container for solid hazardous waste. A high-density polyethylene (HDPE) container with a screw-top lid is a robust choice. The container must be clean, dry, and compatible with the chemical.
-
Step 1.3: Affix a hazardous waste label to the container. Pre-fill known information such as the laboratory location and principal investigator's name.
-
-
Waste Transfer:
-
Step 2.1: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Step 2.2: Carefully transfer the solid this compound waste into the prepared container. Use a dedicated, clean spatula.
-
Step 2.3: If disposing of empty stock bottles that contained the chemical, they should be managed as hazardous waste. Do not rinse them unless instructed by your EHS department, as the rinsate would also become hazardous waste.[4] Deface the original product label to avoid confusion.[4]
-
Step 2.4: Once the transfer is complete, securely fasten the lid on the waste container. It must remain closed at all times except when adding waste.[4][9]
-
-
Decontamination and Cleanup:
-
Step 3.1: Decontaminate the spatula and any surfaces that may have come into contact with the chemical.
-
Step 3.2: Disposable materials used for cleanup (e.g., paper towels, contaminated wipes) must be placed in the same solid hazardous waste container.
-
-
Storage and Final Disposal:
-
Step 4.1: Complete the hazardous waste label on the container, ensuring the full chemical name "this compound" is written out (no abbreviations) and the accumulation start date is recorded.
-
Step 4.2: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area. This area must be at or near the point of generation and inspected weekly for any signs of leakage.[5][9]
-
Step 4.3: Once the container is full or you have reached your institution's time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[5]
-
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If present, remove contact lenses and continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
-
Small Spill (Contained on Benchtop): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in your labeled hazardous waste container.[4] Decontaminate the area thoroughly.
-
Large Spill: Evacuate the immediate area. Alert your colleagues and notify your institution's EHS department or emergency response team immediately. Do not attempt to clean it up yourself.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational excellence.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. Hazardous Waste and Disposal.
- Benchchem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Fisher Scientific.
- Fisher Scientific. (2010, August 27).
- Echemi.
Sources
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- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Comprehensive Safety and Handling Guide: Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
This document provides essential safety protocols and operational guidance for the handling of this compound. As a member of the benzoxazole class of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science, ensuring the safe management of this substance is paramount to protecting research personnel and maintaining experimental integrity.[1][2]
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance herein is synthesized from data on structurally analogous compounds, including other benzoxazole derivatives.[3] This proactive, safety-first approach is fundamental to responsible laboratory practice.
Hazard Identification and Risk Assessment
Based on data from similar chemical structures, this compound is anticipated to present several health hazards.[3] A thorough risk assessment is the first step in ensuring a safe operational workflow.
Anticipated Hazard Profile:
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. | Inhalation |
The Risk Management Process
A systematic approach to safety involves identifying potential hazards, assessing the risk of exposure, implementing robust controls, and regularly reviewing the effectiveness of these measures. This cyclical process ensures that safety protocols evolve and adapt to new information and laboratory conditions.
Caption: The continuous cycle of laboratory risk management.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should be used in conjunction with more effective control measures. The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or safety glasses with side shields. A face shield is required when there is a significant splash hazard. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] This protects against dust particles and splashes that can cause serious eye irritation.[4] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile). A disposable, low-permeability lab coat with a solid front and tight-fitting cuffs. | Gloves: Prevents direct skin contact which may cause irritation.[3] Double-gloving is best practice to prevent contamination transfer outside of the primary engineering control (e.g., fume hood).[5][6] Lab Coat: Protects skin and personal clothing from contamination. Cuffs should be tucked under the outer glove.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | If a fume hood is unavailable or if procedures may generate significant dust or aerosols, a government-approved respirator (e.g., NIOSH-approved N95 or higher) is mandatory to prevent respiratory irritation.[4][7] |
Safe Handling and Operational Workflow
Adherence to a standardized operational procedure minimizes the risk of accidental exposure and ensures the reproducibility of results.
Step-by-Step Handling Procedure
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
